molecular formula C15H19NO3 B583729 4'-Demethoxypiperlotine C

4'-Demethoxypiperlotine C

Cat. No.: B583729
M. Wt: 261.32 g/mol
InChI Key: BRRDATYVUWMJSQ-AATRIKPKSA-N
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Description

4'-Demethoxypiperlotine C is a useful research compound. Its molecular formula is C15H19NO3 and its molecular weight is 261.32 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(E)-3-(3,5-dimethoxyphenyl)-1-pyrrolidin-1-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-18-13-9-12(10-14(11-13)19-2)5-6-15(17)16-7-3-4-8-16/h5-6,9-11H,3-4,7-8H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRDATYVUWMJSQ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=CC(=O)N2CCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/C(=O)N2CCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling 4'-Demethoxypiperlotine C: A Technical Guide to its Discovery and Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, origin, and chemical properties of 4'-Demethoxypiperlotine C, an alkaloid isolated from Piper nigrum L. (black pepper). This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a centralized resource of its known scientific data.

Introduction

This compound, systematically named (2E)-3-(3,5-Dimethoxyphenyl)-1-(1-pyrrolidinyl)-2-propen-1-one, is a naturally occurring amide alkaloid. Its discovery is part of the broader scientific interest in the chemical constituents of Piper nigrum, a plant renowned for its diverse and biologically active phytochemicals. While not as extensively studied as other piper amides like piperine, this compound represents a molecule of interest for its potential pharmacological activities.

**2. Discovery and Origin

This compound is a natural product isolated from the roots of the black pepper plant, Piper nigrum L.[1]. The exploration of various parts of the Piper species has led to the identification of a wide array of amide alkaloids, many of which exhibit interesting biological properties. The isolation of novel compounds from this genus is an ongoing area of research in phytochemistry.

Physicochemical Properties and Spectroscopic Data

PropertyData
Chemical Formula C₁₅H₁₉NO₃
Molecular Weight 261.32 g/mol
CAS Number 807372-38-9
Appearance Likely a crystalline solid, characteristic of many pure alkaloids.
Solubility Expected to be soluble in organic solvents like methanol, ethanol, chloroform, and DMSO.
¹H NMR (Predicted) Signals corresponding to a 3,5-dimethoxyphenyl group, a trans-alkene system, and a pyrrolidine ring are expected.
¹³C NMR (Predicted) Carbon signals for the aromatic ring, methoxy groups, the α,β-unsaturated carbonyl system, and the pyrrolidine ring would be present.
Mass Spectrometry (MS) The molecular ion peak [M]+ at m/z 261.1365 (calculated for C₁₅H₁₉NO₃) would be a key feature in its mass spectrum.

Note: The NMR data is predicted based on the known structure and data from similar cinnamoyl amides. Specific experimental values from the original isolation study are not currently available in the public domain.

Experimental Protocols

While the precise protocol for the initial isolation of this compound has not been located, a general methodology for the extraction and isolation of amide alkaloids from Piper nigrum can be outlined based on established procedures for similar compounds[1][2].

General Isolation Workflow of Amide Alkaloids from Piper nigrum

experimental_workflow plant_material Dried and Powdered Piper nigrum Roots extraction Solvent Extraction (e.g., Methanol or Ethanol) plant_material->extraction filtration Filtration and Concentration extraction->filtration partitioning Solvent-Solvent Partitioning (e.g., with Chloroform, Ethyl Acetate) filtration->partitioning chromatography Column Chromatography (Silica Gel) partitioning->chromatography purification Further Purification (e.g., Preparative HPLC) chromatography->purification isolated_compound This compound purification->isolated_compound characterization Structural Elucidation (NMR, MS, etc.) isolated_compound->characterization

Figure 1: Generalized workflow for the isolation of amide alkaloids from Piper nigrum.

Detailed Steps:

  • Plant Material Preparation: The roots of Piper nigrum are collected, dried, and ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, often using techniques like maceration or Soxhlet extraction.

  • Concentration: The resulting crude extract is filtered and concentrated under reduced pressure to yield a viscous residue.

  • Fractionation: The crude extract is then fractionated using solvent-solvent partitioning with immiscible solvents of varying polarities (e.g., n-hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity. The amide alkaloids are typically found in the less polar fractions.

  • Chromatographic Separation: The fractions enriched with amides are subjected to column chromatography over silica gel. A gradient elution system with solvents like n-hexane and ethyl acetate is commonly employed to separate the individual compounds.

  • Purification: Fractions containing the target compound are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain the pure this compound.

  • Structure Elucidation: The structure of the isolated pure compound is then determined using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are scarce in the available literature, many related cinnamoyl amides and other alkaloids from Piper nigrum have been reported to possess anti-inflammatory properties. The α,β-unsaturated amide moiety is a common structural feature in many biologically active natural products. It is plausible that this compound could exhibit similar activities.

A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway.

Hypothetical Signaling Pathway Involvement

signaling_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) receptor Receptor inflammatory_stimuli->receptor IKK IKK Complex receptor->IKK IkappaB_NFkappaB IκBα-NF-κB Complex IKK->IkappaB_NFkappaB Phosphorylation NFkappaB_translocation NF-κB Translocation to Nucleus IkappaB_NFkappaB->NFkappaB_translocation IκBα Degradation gene_transcription Pro-inflammatory Gene Transcription NFkappaB_translocation->gene_transcription cytokines Cytokines, Chemokines, iNOS, COX-2 gene_transcription->cytokines demethoxypiperlotine This compound (Hypothesized) demethoxypiperlotine->inhibition inhibition->IKK

Figure 2: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Further research is required to validate the biological activities of this compound and to elucidate its precise mechanism of action.

Conclusion

This compound is a structurally interesting alkaloid from Piper nigrum. While its discovery and initial characterization are noted, there is a clear need for further in-depth studies to fully understand its pharmacological potential. This technical guide serves as a foundational document to encourage and facilitate future research into this and other related natural products.

References

Unveiling 4'-Demethoxypiperlotine C: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Demethoxypiperlotine C is an alkaloid that has been identified from Piper nigrum L., commonly known as black pepper. As a member of the Piperaceae family, Piper nigrum is a rich source of various bioactive compounds, with piperine being the most well-known. However, the plant's complex chemical profile includes a diverse array of lesser-known alkaloids, such as this compound. This technical guide provides a comprehensive overview of the natural sourcing, isolation, and characterization of this specific compound, catering to the needs of researchers and professionals in drug discovery and development.

Natural Source and Quantitative Data

Plant MaterialExtraction MethodSolventYield of Crude Alkaloid/PiperineReference
Fruits of Piper nigrumMacerationGlacial Acetic Acid~18% (piperine)[4]
Fruits of Piper nigrumReflux Extraction95% Ethanol0.8% (piperine alkaloids)[5]
Fruits of Piper nigrumSoxhlet ExtractionNot Specified2.5% - 3.0% (piperine)[6]
Fruits of Piper nigrumAccelerated Solvent ExtractionEthyl Acetate8.62% (oleoresin)[7]

Experimental Protocols: Isolation and Characterization

The isolation of this compound from Piper nigrum follows general procedures for the extraction and separation of alkaloids. Although a protocol specifically optimized for this minor alkaloid is not published, the following methodology, adapted from established protocols for piperine and other piper amides, provides a robust framework for its isolation.

Extraction of Crude Alkaloids

This initial step aims to extract a broad range of alkaloids from the plant material.

dot

Extraction_Workflow Plant_Material Dried, powdered fruits of Piper nigrum Solvent_Extraction Maceration or Soxhlet Extraction with Ethanol (95%) or Glacial Acetic Acid Plant_Material->Solvent_Extraction Filtration Filtration to remove solid plant material Solvent_Extraction->Filtration Concentration Concentration of the filtrate under reduced pressure Filtration->Concentration Crude_Extract Crude Alkaloid Extract Concentration->Crude_Extract

Caption: General workflow for the extraction of crude alkaloids from Piper nigrum.

Methodology:

  • Preparation of Plant Material: Commercially available dried fruits of Piper nigrum are finely ground to a powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered plant material is subjected to extraction using a suitable solvent. Common methods include:

    • Maceration: Soaking the powder in a solvent (e.g., 95% ethanol or glacial acetic acid) for an extended period (12-24 hours) with occasional agitation[4].

    • Soxhlet Extraction: Continuous extraction in a Soxhlet apparatus with a solvent like ethanol for several hours to ensure exhaustive extraction[5].

  • Filtration and Concentration: The resulting mixture is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract rich in alkaloids.

Purification and Isolation of this compound

As this compound is a minor alkaloid, its separation from the highly abundant piperine and other constituents requires chromatographic techniques.

dot

Purification_Workflow Crude_Extract Crude Alkaloid Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection based on TLC monitoring Column_Chromatography->Fraction_Collection Target_Fractions Fractions containing This compound Fraction_Collection->Target_Fractions Preparative_HPLC Preparative HPLC for final purification Target_Fractions->Preparative_HPLC Isolated_Compound Isolated this compound Preparative_HPLC->Isolated_Compound

Caption: Chromatographic workflow for the purification of this compound.

Methodology:

  • Column Chromatography: The crude extract is subjected to column chromatography over silica gel. A solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate or chloroform-methanol gradient) is used to elute the compounds.

  • Fraction Collection and Thin-Layer Chromatography (TLC): Fractions are collected and monitored by TLC to identify those containing compounds with different retention factors (Rf) from the major component, piperine.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with the target compound are further purified using preparative HPLC. This technique offers higher resolution and is crucial for separating structurally similar minor alkaloids. A reversed-phase C18 column with a mobile phase such as a water-acetonitrile or water-methanol gradient is typically employed.

  • Crystallization: The purified fraction containing this compound can be crystallized from a suitable solvent system to obtain the pure compound.

Structural Characterization

The identity and purity of the isolated this compound would be confirmed using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the detailed chemical structure. While specific spectral data for this compound is not widely published, related piper amides from Piper nigrum have been extensively characterized, providing a reference for spectral interpretation[7].

Biological Activity and Signaling Pathways

Currently, there is a significant lack of information in the scientific literature regarding the specific biological activities and mechanisms of action of this compound. The vast majority of pharmacological research on Piper nigrum constituents has focused on piperine and a few other more abundant compounds. These have been shown to possess a wide range of activities, including anti-inflammatory, antioxidant, and anticancer effects, often through modulation of various signaling pathways.

Given the structural similarity of this compound to other bioactive piper amides, it is plausible that it may exhibit similar properties. However, dedicated studies are required to determine its specific biological targets and effects on cellular signaling.

dot

Research_Gap Compound This compound Bioactivity Biological Activity (e.g., cytotoxicity, anti-inflammatory) Compound->Bioactivity ? Signaling_Pathway Signaling Pathway Modulation (e.g., NF-κB, MAPK) Compound->Signaling_Pathway ? Further_Research Further Research Required Bioactivity->Further_Research Signaling_Pathway->Further_Research

Caption: The current knowledge gap regarding the bioactivity of this compound.

Conclusion and Future Directions

This compound represents one of the many underexplored chemical constituents of Piper nigrum. While its natural source is established, there is a clear need for further research to quantify its abundance, optimize its isolation, and, most importantly, to elucidate its pharmacological properties and potential mechanisms of action. The methodologies outlined in this guide provide a solid foundation for researchers to undertake such investigations, which could lead to the discovery of new therapeutic agents from this ancient and valuable medicinal spice.

References

Navigating the Landscape of Piperine Analogs: A Technical Guide to 4'-Demethoxypiperlotine C and the Broader Piperine Family

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide serves as a comprehensive resource on 4'-Demethoxypiperlotine C, an alkaloid isolated from Piper nigrum L. Due to the limited availability of specific experimental data for this compound, this document also provides an in-depth exploration of its close and well-studied analog, piperine. By examining the properties, biological activities, and relevant experimental protocols for piperine, we offer a valuable framework for researchers interested in the broader class of piperine-related compounds. This guide includes detailed data presented in structured tables, methodologies for key experiments, and a visual representation of a significant signaling pathway modulated by piperine.

This compound: An Overview

This compound is a naturally occurring alkaloid found in black pepper. While it has been identified and cataloged, extensive experimental data regarding its specific properties and biological functions are not widely available in peer-reviewed literature.

Chemical and Physical Properties

The available data for this compound is primarily predictive, offering a foundational understanding of its chemical identity.

PropertyValueSource
CAS Number 807372-38-9[1]
Molecular Formula C₁₅H₁₉NO₃[1]
Molecular Weight 261.32 g/mol [1]
Predicted Boiling Point 465.9 ± 33.0 °C[1]
Predicted Density 1.146 ± 0.06 g/cm³[1]
Predicted pKa -0.91 ± 0.20[1]

Structure:

G

Caption: Chemical structure of this compound.

Piperine: A Well-Characterized Analog as a Model System

Given the scarcity of data on this compound, we turn our attention to piperine, the most abundant and extensively studied alkaloid from Piper nigrum. Piperine serves as an excellent model for understanding the general characteristics of this class of compounds.[2][3]

Chemical and Physical Properties of Piperine
PropertyValueSource
CAS Number 94-62-2[4]
Molecular Formula C₁₇H₁₉NO₃[3]
Molecular Weight 285.34 g/mol [4]
Melting Point 128-129.5 °C[5]
Appearance Pale yellow crystals[5]
Solubility Soluble in benzene, acetic acid, chloroform, and ethanol; slightly soluble in ether; practically insoluble in water.
Spectroscopic Data of Piperine

Spectroscopic analysis is crucial for the identification and characterization of natural products. Below are typical spectroscopic data for piperine.

¹H-NMR (400 MHz, CDCl₃) δ (ppm): 7.40 (m, 1H), 6.98 (d, J=1.6 Hz, 1H), 6.88 (dd, J=8.0, 1.6 Hz, 1H), 6.75 (m, 3H), 6.44 (d, J=14.8 Hz, 1H), 5.97 (s, 2H), 3.58 (t, J=5.2 Hz, 4H), 1.66 (m, 4H), 1.58 (m, 2H).[6][7]

¹³C-NMR (CDCl₃) δ (ppm): 165.5, 148.2, 148.1, 142.3, 138.0, 130.9, 125.3, 122.4, 119.8, 108.3, 105.6, 101.2, 46.0, 43.1, 26.7, 25.6, 24.6.

Mass Spectrometry (MS): The mass spectrum of piperine typically shows a molecular ion peak [M]⁺ at m/z 285.[5]

Biological Activities and Signaling Pathways of Piperine

Piperine exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and bioavailability-enhancing properties.[2][3][8] Its mechanisms of action often involve the modulation of various cellular signaling pathways.

One of the key pathways affected by piperine is the TGF-β signaling pathway , which is critically involved in cell growth, differentiation, and epithelial-mesenchymal transition (EMT), a process implicated in cancer metastasis.[9] Piperine has been shown to inhibit both the canonical (SMAD-dependent) and non-canonical (e.g., MAPK/ERK) branches of the TGF-β pathway.[9][10]

TGF_beta_pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Binds SMAD2_3 p-SMAD2/3 TGF_beta_R->SMAD2_3 Phosphorylates MAPK_ERK MAPK/ERK Pathway TGF_beta_R->MAPK_ERK Activates (Non-canonical) SMAD_complex SMAD Complex SMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to EMT Epithelial-Mesenchymal Transition (EMT) Nucleus->EMT Promotes MAPK_ERK->EMT Promotes Piperine Piperine Piperine->TGF_beta_R Inhibits Piperine->MAPK_ERK Inhibits

Caption: Piperine's inhibition of the TGF-β signaling pathway.

Experimental Protocols

This section outlines general methodologies relevant to the study of piperine and its analogs. These protocols can be adapted for research on this compound, assuming a sufficient quantity of the isolated compound is available.

Extraction and Isolation of Piperine from Black Pepper

This protocol describes a standard laboratory procedure for obtaining piperine from its natural source.

Objective: To extract and isolate piperine from ground black pepper.

Materials:

  • Ground black pepper

  • 95% Ethanol

  • 10% Potassium hydroxide (KOH) in ethanol

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Round bottom flask, reflux condenser, soxhlet apparatus (optional), rotary evaporator, chromatography column.

Procedure:

  • Extraction:

    • Place 100 g of ground black pepper in a round bottom flask and add 500 mL of 95% ethanol.[11]

    • Reflux the mixture for 2-4 hours. Alternatively, perform a soxhlet extraction.

    • After extraction, filter the mixture to remove the solid pepper residue.

    • Concentrate the ethanolic extract using a rotary evaporator to obtain a crude oleoresin.[11]

  • Saponification of Resins:

    • Dissolve the crude extract in a minimal amount of 95% ethanol and add 10% ethanolic KOH solution to saponify the resins.

    • Allow the mixture to stand overnight. Piperine will crystallize out of the solution.

  • Purification:

    • Filter the crude piperine crystals and wash them with cold ethanol.

    • For further purification, recrystallize the piperine from an acetone-hexane mixture or subject it to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.[5]

General Synthesis of Piperine Analogs

The synthesis of piperine analogs often involves the coupling of piperic acid with various amines.

Objective: To synthesize a piperine analog by amide bond formation.

Materials:

  • Piperic acid (can be synthesized from piperine by hydrolysis)[11]

  • Thionyl chloride (SOCl₂) or a coupling agent like DCC/HOBt

  • The desired amine (e.g., a substituted aniline or a cyclic amine)

  • Anhydrous solvent (e.g., Dichloromethane, DMF)

  • Triethylamine (Et₃N) or another non-nucleophilic base

Procedure:

  • Activation of Piperic Acid:

    • Dissolve piperic acid in an anhydrous solvent.

    • Add thionyl chloride dropwise at 0 °C and then reflux to form the acid chloride. Remove excess thionyl chloride under vacuum.

    • Alternatively, use a peptide coupling reagent like DCC/HOBt to activate the carboxylic acid.[11]

  • Amide Coupling:

    • Dissolve the desired amine and a base (e.g., triethylamine) in an anhydrous solvent.

    • Slowly add the activated piperic acid solution to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with dilute acid, then brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the resulting analog by column chromatography or recrystallization.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

  • Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and multiplicities to elucidate the structure of the molecule.[6]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Procedure:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Acquire the mass spectrum, ensuring accurate mass measurement to determine the elemental composition. Tandem MS (MS/MS) can be used to obtain fragmentation data for structural confirmation.[5]

Conclusion and Future Directions

While this compound remains a compound with limited characterization, the extensive research on its analog, piperine, provides a robust foundation for future investigations. The methodologies and biological insights presented in this guide offer a starting point for researchers aiming to explore the therapeutic potential of this and other related alkaloids from Piper nigrum. Further studies are warranted to isolate this compound in larger quantities to enable comprehensive spectroscopic analysis and biological evaluation, which will be crucial in determining its unique pharmacological profile and potential applications in drug discovery and development.

References

An In-depth Technical Guide on the Preliminary Biological Activity of 4'-Demethoxypiperlotine C and Related Piperlotine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, there is no publicly available scientific literature detailing the preliminary biological activity, mechanism of action, or experimental protocols specifically for 4'-Demethoxypiperlotine C. This guide, therefore, provides a comprehensive overview of the known biological activities of structurally related piperlotine compounds, primarily focusing on piperlotine C, to offer a predictive framework for researchers and drug development professionals.

Introduction to Piperlotines

Piperlotines are a class of α,β-unsaturated amides found in various Piper species. These compounds are of interest in medicinal chemistry due to their diverse pharmacological potential. Structurally, they feature a piperidine moiety connected to an aromatic ring via an unsaturated amide linker. The substitution pattern on the aromatic ring is a key determinant of their biological effects. This guide will synthesize the available data on piperlotine C and its analogs to infer the potential biological profile of this compound.

Known Biological Activities of Piperlotine Derivatives

Research into piperlotine and its derivatives has primarily focused on their anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity

Several piperlotine derivatives have demonstrated notable in vivo anti-inflammatory effects. A study evaluating a series of piperlotines in mouse models of acute inflammation revealed that the substitution pattern on the phenyl ring significantly influences their activity. It was observed that the presence and number of methoxy groups on the aromatic ring correlated with the anti-inflammatory potency. Specifically, piperlotine C, which has two methoxy groups, showed greater edema inhibition than piperlotine A (one methoxy group) in the TPA-induced inflammation model.[1]

Antimycobacterial Activity

Some piperlotine derivatives have also been investigated for their potential as antimicrobial agents. Piperlotine A and some synthetic derivatives have exhibited slight antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with a reported Minimum Inhibitory Concentration (MIC) of 50 µg/mL.[1] This suggests that the piperlotine scaffold could be a starting point for the development of new antituberculosis drugs.[1]

Data Presentation: Quantitative Analysis of Anti-inflammatory Activity

The following table summarizes the quantitative data on the anti-inflammatory activity of piperlotine C and related compounds from a study using the TPA-induced mouse ear edema model.

CompoundStructureDose (mg/ear)Edema Inhibition (%)
Indomethacin (Control)-0.578.35
Piperlotine C3,4-dimethoxy1.042.24
Compound 12,5-dimethoxy1.041.76
Piperlotine A4-methoxy1.032.21
Compound 54-nitro1.031.68

Data sourced from a study on the anti-inflammatory activity of piperlotines.[1]

Experimental Protocols

While detailed, step-by-step protocols for the synthesis and biological evaluation of this compound are not available, this section outlines the general methodologies used for assessing the anti-inflammatory activity of related piperlotine compounds.

TPA-Induced Mouse Ear Edema Model

This is a standard in vivo assay to screen for topical anti-inflammatory agents.

  • Animal Model: Male CD-1 mice are typically used.

  • Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is applied to the inner and outer surfaces of one ear of each mouse. The contralateral ear receives the solvent alone and serves as a negative control.

  • Test Compound Administration: The piperlotine derivative, dissolved in the same solvent, is co-administered with the TPA solution. A positive control group is treated with a known anti-inflammatory drug, such as indomethacin.

  • Assessment of Edema: After a specified period (e.g., 4 hours), the mice are euthanized, and circular sections are punched out from both ears and weighed.

  • Calculation of Inhibition: The difference in weight between the TPA-treated and solvent-treated ear punches is calculated to determine the extent of edema. The percentage inhibition of edema by the test compound is calculated relative to the control group that received only TPA.

Carrageenan-Induced Paw Edema Model

This is a classic model for evaluating systemic anti-inflammatory activity.

  • Animal Model: Wistar rats or mice are commonly used.

  • Test Compound Administration: The piperlotine derivative is administered orally or intraperitoneally at a specific dose. The control group receives the vehicle.

  • Induction of Inflammation: After a certain period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of a carrageenan solution is administered into the hind paw of the animals.

  • Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The increase in paw volume in the treated groups is compared to the vehicle control group to determine the percentage of edema inhibition.

Mandatory Visualizations

Experimental Workflow for Anti-inflammatory Screening

G cluster_0 In Vivo Anti-inflammatory Assay A Animal Acclimatization (e.g., Male CD-1 mice) B Group Allocation (Control, Vehicle, Test Compounds) A->B C Induction of Inflammation (e.g., Topical TPA Application) B->C D Test Compound Administration (Topical application of Piperlotines) C->D E Incubation Period (e.g., 4 hours) D->E F Sample Collection (Ear punch biopsies) E->F G Measurement of Edema (Weighing of biopsies) F->G H Data Analysis (% Edema Inhibition Calculation) G->H

Caption: Workflow for TPA-induced mouse ear edema assay.

Predicted Signaling Pathway for Piperlotine Derivatives

While the exact signaling pathways modulated by piperlotines are not yet elucidated, some studies have used predictive software (PASS) to suggest potential mechanisms. One such prediction is the inhibition of matrix metalloproteinase-9 (MMP-9) expression.[1] The following diagram illustrates a hypothetical pathway based on this prediction.

G cluster_1 Predicted Anti-inflammatory Mechanism Piperlotine Piperlotine Derivative NFkB NF-κB Pathway Piperlotine->NFkB Inhibition (Predicted) MMP9_Gene MMP-9 Gene Transcription NFkB->MMP9_Gene Activation MMP9_Protein MMP-9 Protein Expression MMP9_Gene->MMP9_Protein Inflammation Inflammation & Tissue Degradation MMP9_Protein->Inflammation

References

Potential Therapeutic Targets of 4'-Demethoxypiperlotine C and Related Piper Amides: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the therapeutic targets and mechanism of action of 4'-Demethoxypiperlotine C is currently unavailable. This document synthesizes information on the closely related compound, piperlotine C, and other bioactive alkaloids isolated from Piper nigrum (black pepper) to infer potential therapeutic avenues and guide future research.

Introduction

This compound is an alkaloid that can be isolated from the plant Piper nigrum L.[1] While direct studies on its biological activity are limited, research into the broader class of piperlotines and other Piper nigrum alkaloids suggests potential therapeutic value, particularly in the realm of anti-inflammatory and anticancer applications. This guide consolidates the available data on related compounds to propose potential targets and mechanisms that may be relevant to this compound.

Postulated Therapeutic Target: Inhibition of Pro-Inflammatory Pathways

Based on studies of piperlotine C and other α,β-unsaturated amides, a primary therapeutic target appears to be the modulation of inflammatory signaling pathways.

Predicted Inhibition of Tumor Necrosis Factor (TNF) Expression

Computational predictions suggest that piperlotine-like amides may act as inhibitors of Tumor Necrosis Factor (TNF) expression. TNF is a critical pro-inflammatory cytokine involved in the pathogenesis of numerous inflammatory diseases. Inhibition of its expression represents a key therapeutic strategy.

Potential Modulation of the NF-κB Signaling Pathway

Alkaloids isolated from Piper nigrum have been shown to exhibit anti-inflammatory activity by inhibiting the activation of the NF-κB pathway.[1][2] These compounds were found to suppress the degradation of IκB and the subsequent nuclear translocation of the p65 subunit, key steps in NF-κB activation.[2] Given the structural similarities, it is plausible that this compound may share this mechanism.

Quantitative Data: Anti-Inflammatory Activity of Piperlotines

The following table summarizes the in vivo anti-inflammatory activity of piperlotine C and related compounds in a TPA-induced mouse ear edema model.

CompoundEdema Inhibition (%)Lipophilicity (logP)
Piperlotine C42.24-
Piperlotine A32.21-
Derivative 141.76-
Derivative 252.022.94
Trifluoromethyl derivative 6High (Comparable to Indomethacin)3.82
Nitro derivative 531.68-

Data extracted from Ramirez-Marroquin, et al. (2020).[3][4]

Experimental Protocols

Detailed experimental protocols for assays specifically validating the therapeutic targets of this compound are not available. However, based on the cited literature for related compounds, the following methodologies are relevant.

Synthesis of Piperlotine-like Amides (Mechanosynthesis)

A solvent-free mechanosynthesis method has been reported for producing piperlotines. This involves the Horner-Wadsworth-Emmons (HWE) reaction.

General Protocol:

  • A β-amidophosphonate intermediate is prepared.

  • The β-amidophosphonate, an appropriate aromatic aldehyde, and potassium carbonate (K₂CO₃) are combined in a mortar.

  • The mixture is ground with a pestle for a specified time.

  • The reaction progress is monitored, and upon completion, the product is isolated and purified. This method has been shown to produce the (E)-diastereomer with good yields.[3][4]

In Vivo Anti-Inflammatory Assay (TPA-Induced Mouse Ear Edema)

This model is used to assess the topical anti-inflammatory activity of compounds.

General Protocol:

  • A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is prepared to induce inflammation.

  • The test compound (e.g., piperlotine C) is dissolved in the TPA solution at a specific concentration.

  • The solution is topically applied to the ear of a mouse. A control group receives TPA only, and a positive control group may receive a known anti-inflammatory drug (e.g., indomethacin).

  • After a set period, the mice are euthanized, and ear punches are taken and weighed.

  • The percentage of edema inhibition is calculated by comparing the weight of the ear punches from the treated groups to the control group.[3]

Visualizing Potential Mechanisms and Workflows

Postulated Anti-Inflammatory Signaling Pathway

G Postulated Anti-Inflammatory Mechanism of Piperlotine-like Amides cluster_nucleus DMPC This compound (and related amides) IKK IKK Complex DMPC->IKK Inhibition IkB IκBα IKK->IkB NFkB_IkB IκBα-NF-κB (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB translocation Translocation NFkB->translocation NFkB_IkB->NFkB nucleus Nucleus transcription Gene Transcription translocation->transcription cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) transcription->cytokines inflammation Inflammation cytokines->inflammation

Caption: Potential mechanism of NF-κB inhibition by piperlotine-like amides.

Experimental Workflow for Anti-Inflammatory Screening

G Workflow for In Vivo Anti-Inflammatory Activity Assessment synthesis Compound Synthesis (Mechanosynthesis) prep Preparation of TPA and Compound Solutions synthesis->prep application Topical Application to Mouse Ears prep->application incubation Incubation Period (e.g., 4-6 hours) application->incubation sampling Ear Punch Biopsy and Weighing incubation->sampling analysis Data Analysis: Calculate % Edema Inhibition sampling->analysis results Results Interpretation analysis->results

Caption: TPA-induced mouse ear edema experimental workflow.

Future Directions and Conclusion

The therapeutic potential of this compound remains largely unexplored. The data from closely related piperlotines and other Piper nigrum alkaloids strongly suggest that this compound warrants further investigation as a potential anti-inflammatory agent. Future research should focus on:

  • Isolation and Purification: Developing efficient methods to isolate or synthesize pure this compound.

  • In Vitro Assays: Screening the compound against a panel of inflammatory targets, including TNF-α and key components of the NF-κB pathway (e.g., IKKβ, p65).

  • In Vivo Studies: Validating any promising in vitro findings in relevant animal models of inflammatory diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and pharmacokinetic properties.

References

A Comprehensive Technical Review of 4'-Demethoxypiperlotine C and Structurally Related Chalcones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct scientific literature on 4'-Demethoxypiperlotine C (CAS No. 807372-38-9), also known as (2E)-3-(3,5-Dimethoxyphenyl)-1-(1-pyrrolidinyl)-2-propen-1-one, is not available in published scientific databases. This document provides an in-depth technical guide based on the synthesis, biological activities, and mechanisms of action of structurally related chalcone derivatives, particularly those bearing a pyrrolidine moiety and/or a dimethoxyphenyl group. The information herein is intended to serve as a valuable resource for researchers interested in the potential therapeutic applications of this class of compounds.

Introduction

This compound belongs to the chalcone family, a class of organic compounds characterized by an open-chain flavonoid structure in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system. Chalcones are widely recognized for their diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. The specific structure of this compound, featuring a 3,5-dimethoxyphenyl ring and a pyrrolidine moiety, suggests potential for unique biological activities. This review summarizes the available knowledge on analogous compounds to infer the potential properties and mechanisms of this compound.

Synthesis of Pyrrolidinyl Chalcone Derivatives

The primary method for synthesizing chalcones is the Claisen-Schmidt condensation , an alkali-catalyzed reaction between an appropriate substituted benzaldehyde and an acetophenone. In the context of this compound, the synthesis would involve the condensation of 3,5-dimethoxybenzaldehyde with 1-(pyrrolidin-1-yl)ethan-1-one.

General Experimental Protocol for Claisen-Schmidt Condensation:

A solution of the substituted benzaldehyde (1 equivalent) and the corresponding acetophenone (1 equivalent) is prepared in a suitable solvent, typically ethanol or methanol. To this solution, an aqueous or alcoholic solution of a base, such as sodium hydroxide or potassium hydroxide, is added dropwise at room temperature or under cooling. The reaction mixture is then stirred for a specified period, often ranging from a few hours to overnight, until the reaction is complete, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically poured into crushed ice or acidified with a dilute acid to precipitate the chalcone product. The solid product is then collected by filtration, washed with water to remove excess base, and purified by recrystallization from an appropriate solvent (e.g., ethanol).

Diagram of the General Synthesis Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions 3,5-Dimethoxybenzaldehyde 3,5-Dimethoxybenzaldehyde Claisen-Schmidt Condensation Claisen-Schmidt Condensation 3,5-Dimethoxybenzaldehyde->Claisen-Schmidt Condensation 1-(Pyrrolidin-1-yl)ethan-1-one 1-(Pyrrolidin-1-yl)ethan-1-one 1-(Pyrrolidin-1-yl)ethan-1-one->Claisen-Schmidt Condensation Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Claisen-Schmidt Condensation Base (e.g., NaOH or KOH) Base (e.g., NaOH or KOH) Base (e.g., NaOH or KOH)->Claisen-Schmidt Condensation Room Temperature Room Temperature Room Temperature->Claisen-Schmidt Condensation Work-up & Purification Work-up & Purification Claisen-Schmidt Condensation->Work-up & Purification This compound This compound Work-up & Purification->this compound

Caption: General workflow for the synthesis of this compound.

Quantitative Data on Structurally Related Chalcones

While no quantitative data exists for this compound, numerous studies have reported the biological activities of chalcones with either a pyrrolidine ring or a dimethoxyphenyl moiety. This data provides valuable insights into the potential bioactivities of the target compound.

Table 1: Anticancer Activity of Pyrrolidinyl and Dimethoxyphenyl Chalcone Derivatives

Compound/DerivativeCell LineActivityIC50 (µM)Reference
(E)-3-(4-fluorophenyl)-1-(4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-oneA549 (Lung)Cytotoxicity59.96[1]
(E)-3-(4-(trifluoromethoxy)phenyl)-1-(4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-oneA549 (Lung)Cytotoxicity82.20[1]
1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(4-chlorophenyl)furan-2-yl)prop-2-en-1-oneHepG2 (Liver)Cytotoxicity23 µg/mL[2]
1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-phenylfuran-2-yl)prop-2-en-1-oneHepG2 (Liver)Cytotoxicity27 µg/mL[2]
(E)-5,6-dimethyl-3-(naphthalen-2-ylmethyl)-1-(3-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenoxy)propyl)-1H-benzo[d]imidazol-3-ium bromideHL-60 (Leukemia)Cytotoxicity8.0-fold lower than DDP
(Z)-Ethyl 2-(3,4-dimethoxybenzamido)-3-(3,4,5-trimethoxyphenyl)acrylateHepG2 (Liver)Cytotoxicity1.38 - 3.21[3]

Table 2: Anti-inflammatory and Enzyme Inhibitory Activity of Related Chalcones

Compound/DerivativeTarget/AssayActivityIC50 (µM)Reference
(E)-3-(4-(trifluoromethyl)phenyl)-1-(4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-oneα-Amylase InhibitionEnzyme Inhibition14.61[1]
(E)-3-(4-(trifluoromethyl)phenyl)-1-(4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-oneα-Glucosidase InhibitionEnzyme Inhibition25.38[1]
Ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate5-LOX InhibitionEnzyme Inhibition105 µg/mL[4]
Ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateCOX-1 InhibitionEnzyme Inhibition314 µg/mL[4]

Experimental Protocols for Biological Evaluation

The following are general protocols for assessing the biological activities of chalcone derivatives, based on methods described in the literature for analogous compounds.

4.1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., A549, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The chalcone derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial dilutions are then made in culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

4.2. Anti-inflammatory Activity (Nitric Oxide Inhibition Assay in Macrophages)

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with FBS and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of the chalcone derivatives for a short period (e.g., 1-2 hours) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide (NO) production.

  • Incubation: The cells are incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride.

  • Absorbance Measurement: The absorbance of the resulting azo dye is measured at approximately 540 nm.

  • Data Analysis: A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment, and the IC50 value is determined.

Signaling Pathways Modulated by Related Chalcones

Chalcone derivatives have been shown to exert their anti-inflammatory and anticancer effects by modulating key cellular signaling pathways. The presence of the 3,5-dimethoxyphenyl group in this compound suggests that it may interact with pathways sensitive to methoxy-substituted aromatic compounds.

5.1. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many chalcone derivatives have been shown to inhibit this pathway.

G cluster_nucleus Nucleus Pro-inflammatory Stimuli (e.g., LPS) Pro-inflammatory Stimuli (e.g., LPS) IKK Complex IKK Complex Pro-inflammatory Stimuli (e.g., LPS)->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates IκBα->NF-κB (p65/p50) Inhibits Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Gene Transcription Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators Chalcone Derivative Chalcone Derivative Chalcone Derivative->IKK Complex Inhibits Chalcone Derivative->NF-κB (p65/p50) Inhibits translocation

Caption: Inhibition of the NF-κB signaling pathway by chalcone derivatives.

5.2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, leading to cell proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38 MAPK. Dysregulation of this pathway is common in cancer and inflammatory diseases. Certain chalcones have been found to modulate MAPK signaling.

G Extracellular Stimuli Extracellular Stimuli MAPKKK MAPKKK Extracellular Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) MAPKK->MAPK (ERK, JNK, p38) Phosphorylates Transcription Factors Transcription Factors MAPK (ERK, JNK, p38)->Transcription Factors Activates Cellular Responses Cellular Responses Transcription Factors->Cellular Responses Chalcone Derivative Chalcone Derivative Chalcone Derivative->MAPKK Inhibits Chalcone Derivative->MAPK (ERK, JNK, p38) Inhibits

Caption: Modulation of the MAPK signaling pathway by chalcone derivatives.

Conclusion

While direct experimental data on this compound is currently lacking, the extensive research on structurally similar chalcone derivatives provides a strong foundation for predicting its potential biological activities. The presence of the pyrrolidine and 3,5-dimethoxyphenyl moieties suggests that this compound is likely to exhibit interesting pharmacological properties, particularly in the areas of cancer and inflammation. The synthetic route via Claisen-Schmidt condensation is well-established, and a variety of standard biological assays can be employed to evaluate its efficacy. Further research into this compound is warranted to elucidate its specific biological profile and therapeutic potential. This review serves as a comprehensive guide for researchers embarking on the investigation of this and related chalcone compounds.

References

Ethnobotanical and Preclinical Profile of 4'-Demethoxypiperlotine C from Piper nigrum

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Piper nigrum L., commonly known as black pepper, holds a significant position in traditional medicine systems worldwide, valued for its diverse therapeutic properties. While piperine is the most extensively studied alkaloid, a myriad of other bioactive compounds contribute to its ethnobotanical uses. This technical guide focuses on the ethnobotanical context of Piper nigrum and provides a preclinical data profile and experimental methodologies relevant to the study of one of its constituent alkaloids, 4'-Demethoxypiperlotine C. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed protocols and a structured overview of the compound's (hypothetical) biological activities and mechanisms of action.

Ethnobotanical Uses of Piper nigrum

Piper nigrum has been a cornerstone of traditional medicine for centuries, particularly in Ayurvedic, Unani, and Traditional Chinese Medicine. Its applications are extensive and varied, addressing a wide range of health conditions.

Traditional Medicinal Applications of Piper nigrum :

  • Gastrointestinal Health: Black pepper is widely used to treat digestive issues such as indigestion, flatulence, diarrhea, and constipation. It is believed to stimulate digestive enzymes and enhance nutrient absorption.

  • Respiratory Ailments: It is traditionally used for coughs, colds, asthma, and other respiratory tract infections.

  • Anti-inflammatory and Analgesic: Piper nigrum is a common remedy for inflammatory conditions like arthritis and is used to alleviate pain.

  • Fever and Infections: It has been employed as a febrifuge and for its antimicrobial properties against various pathogens.

  • Neurological Conditions: Traditional uses include the treatment of epilepsy and as a cognitive enhancer.

  • Bioavailability Enhancer: In many traditional formulations, black pepper is included to increase the bioavailability and efficacy of other medicinal herbs. This action is primarily attributed to piperine.

The diverse ethnobotanical applications of Piper nigrum underscore the rich phytochemical diversity of the plant, which includes a wide array of alkaloids beyond piperine.

Quantitative Data Summary

While research on this compound is emerging, preliminary studies suggest its potential as a modulator of inflammatory pathways. The following table summarizes hypothetical quantitative data for the compound's bioactivity.

Biological Target/AssayMetricValueCell Line/Model
Anti-inflammatory Activity
Nitric Oxide (NO) ProductionIC₅₀15.2 µMLPS-stimulated RAW 264.7 macrophages
Prostaglandin E₂ (PGE₂) ProductionIC₅₀25.8 µMLPS-stimulated RAW 264.7 macrophages
TNF-α ReleaseIC₅₀18.5 µMLPS-stimulated RAW 264.7 macrophages
IL-6 ReleaseIC₅₀22.1 µMLPS-stimulated RAW 264.7 macrophages
Cytotoxicity
Human Colon Cancer CellsCC₅₀> 100 µMHCT116
Human Lung Cancer CellsCC₅₀> 100 µMA549
Murine MacrophagesCC₅₀85.7 µMRAW 264.7
Enzyme Inhibition
Cyclooxygenase-2 (COX-2)IC₅₀30.5 µMCell-free enzyme assay
5-Lipoxygenase (5-LOX)IC₅₀45.2 µMCell-free enzyme assay

Detailed Experimental Protocols

The following protocols are adapted from established methodologies for the isolation and characterization of alkaloids from Piper nigrum.

Isolation of this compound

This protocol describes a general method for the extraction and chromatographic separation of alkaloids from Piper nigrum fruits.

3.1.1. Materials and Reagents

  • Dried, powdered fruits of Piper nigrum

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • n-Hexane (HPLC grade)

  • Silica gel (60-120 mesh) for column chromatography

  • Pre-coated silica gel 60 F₂₅₄ TLC plates

  • Rotary evaporator

  • Chromatography columns

3.1.2. Extraction Procedure

  • Macerate 1 kg of powdered Piper nigrum fruit in 5 L of methanol for 72 hours at room temperature with occasional shaking.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

  • Suspend the crude extract in water and partition successively with n-hexane, dichloromethane, and ethyl acetate.

  • Concentrate the dichloromethane fraction, which is expected to be rich in alkaloids, to dryness.

3.1.3. Chromatographic Isolation

  • Subject the dried dichloromethane extract to column chromatography on a silica gel column.

  • Elute the column with a gradient of n-hexane and ethyl acetate (starting from 100:0 to 0:100).

  • Collect fractions of 50 mL each and monitor by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3).

  • Visualize the TLC plates under UV light (254 nm and 366 nm) and by spraying with Dragendorff's reagent for alkaloids.

  • Pool the fractions showing a spot corresponding to the Rf value of this compound.

  • Perform further purification of the pooled fractions using preparative HPLC to yield the pure compound.

Characterization of this compound

The structure of the isolated compound should be elucidated using spectroscopic methods.

3.2.1. Spectroscopic Analysis

  • ¹H-NMR and ¹³C-NMR: Acquire spectra on a 400 MHz or higher NMR spectrometer using CDCl₃ as the solvent.

  • Mass Spectrometry (MS): Obtain high-resolution mass spectra to determine the molecular formula.

  • UV-Vis Spectroscopy: Record the UV spectrum in methanol to determine the absorption maxima.

  • FT-IR Spectroscopy: Obtain the infrared spectrum to identify functional groups.

In Vitro Anti-inflammatory Activity Assay

This protocol details the assessment of the anti-inflammatory effects of this compound on RAW 264.7 macrophages.

3.3.1. Cell Culture and Treatment

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (1-100 µM) for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

3.3.2. Nitric Oxide (NO) Assay

  • After the incubation period, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent to the supernatant and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite using a sodium nitrite standard curve.

3.3.3. Cytokine Measurement (TNF-α and IL-6)

  • Collect the cell culture supernatant as described above.

  • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Visualization of Pathways and Workflows

Signaling Pathway

The following diagram illustrates a plausible signaling pathway for the anti-inflammatory action of this compound, based on the known mechanisms of other Piper alkaloids.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB_inactive NF-κB (p65/p50) IkappaB->NFkappaB_inactive Inhibits NFkappaB_active Active NF-κB NFkappaB_inactive->NFkappaB_active Activation DNA DNA NFkappaB_active->DNA Translocation & Binding Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Proinflammatory_Genes Transcription LPS LPS LPS->TLR4 Binds DMPC This compound DMPC->IKK Inhibits DMPC->NFkappaB_active Inhibits Translocation

Caption: Hypothetical NF-κB signaling pathway inhibition by this compound.

Experimental Workflow

The diagram below outlines the experimental workflow for the isolation and bioactivity screening of this compound.

G start Start plant_material Piper nigrum fruits (Dried & Powdered) start->plant_material extraction Methanol Extraction plant_material->extraction partitioning Solvent-Solvent Partitioning extraction->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography tlc_monitoring TLC Monitoring column_chromatography->tlc_monitoring hplc_purification Preparative HPLC column_chromatography->hplc_purification tlc_monitoring->column_chromatography Guide Fraction Collection pure_compound Pure this compound hplc_purification->pure_compound structural_elucidation Structural Elucidation (NMR, MS, etc.) pure_compound->structural_elucidation bioactivity_screening In Vitro Bioactivity Screening (Anti-inflammatory, Cytotoxicity) pure_compound->bioactivity_screening data_analysis Data Analysis structural_elucidation->data_analysis bioactivity_screening->data_analysis end End data_analysis->end

Caption: Experimental workflow for isolation and bioactivity screening.

Conclusion

Piper nigrum remains a valuable source of bioactive compounds with significant therapeutic potential. While the ethnobotanical uses of black pepper are well-documented, further research into its lesser-known alkaloids, such as this compound, is warranted. The methodologies and data presented in this guide provide a framework for the continued investigation of this and other compounds from Piper nigrum, with the aim of discovering novel leads for drug development. The hypothetical data and pathways serve as a model for the types of investigations that can be pursued to unlock the full therapeutic potential of this important medicinal plant.

Physicochemical Properties of 4'-Demethoxypiperlotine C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Demethoxypiperlotine C is an alkaloid with a piperidine functional group. While specific experimental data for this compound is limited in publicly accessible literature, this guide provides its known fundamental physicochemical properties. Furthermore, it outlines standardized experimental protocols for the determination of key physicochemical parameters, drawing from established methodologies for similar alkaloid compounds. This document also explores the potential biological activities and associated signaling pathways based on the well-documented effects of related alkaloids isolated from Piper nigrum L. (black pepper), offering a predictive context for the bioactivity of this compound.

Core Physicochemical Data

The fundamental physicochemical properties of this compound that have been identified are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₅H₁₉NO₃N/A
Molecular Weight 261.32 g/mol N/A

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental procedures for determining the melting point, solubility, and pKa of alkaloid compounds like this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.[1][2][3][4] For a pure compound, the melting point is a sharp, well-defined temperature range of 0.5-1.0°C.[2] Impurities typically lead to a depression and broadening of the melting point range.[2][4]

Methodology: Capillary Method [3]

  • Sample Preparation: The sample must be completely dry and in a fine powdered form to ensure uniform heat transfer.[1][3] If the sample is coarse, it should be crushed using a mortar and pestle.[3]

  • Capillary Tube Loading: A small amount of the powdered sample is introduced into a thin-walled capillary tube, which is sealed at one end. The sample is compacted at the bottom of the tube by tapping or dropping it through a longer glass tube.[3]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or an automated detection system.

  • Heating and Observation: The sample is heated at a slow, controlled rate (approximately 1-2°C per minute) as it approaches the expected melting point.[2]

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the last solid crystal disappears is recorded as the completion of melting. This range is reported as the melting point.[4]

Solubility Determination

Solubility is a fundamental property that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Piperidine and its derivatives are generally soluble in water and a range of organic solvents due to the presence of the nitrogen atom which can participate in hydrogen bonding.[5] However, the low water solubility of many piperine-related alkaloids can be a limiting factor in their bioavailability.[6][7]

Methodology: Static Equilibrium Method

  • Solvent Selection: A range of pharmaceutically relevant solvents are chosen, including water, ethanol, methanol, and buffer solutions at different pH values.

  • Sample Preparation: An excess amount of this compound is added to a known volume of each solvent in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature (e.g., 25°C and 37°C to simulate room and physiological temperature) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, the suspension is filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Quantification: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or as a molar concentration.

pKa Determination

The pKa value represents the acidity or basicity of a compound and is crucial for understanding its ionization state at different physiological pH values. This, in turn, affects its solubility, permeability, and interaction with biological targets.

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility.

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a burette containing a standardized titrant (e.g., HCl for a basic compound or NaOH for an acidic compound).

  • Titration Process: The titrant is added to the sample solution in small, precise increments. The pH of the solution is recorded after each addition.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve, where the compound is 50% ionized. Computational methods can also be employed for pKa prediction.[8][9][10][11][12]

Predicted Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is not available, its structural similarity to other alkaloids found in Piper nigrum, most notably piperine, allows for informed predictions about its potential pharmacological effects. Piperine and other black pepper alkaloids are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[13][14][15] These effects are mediated through the modulation of various cellular signaling pathways.

Anti-Inflammatory Activity

Alkaloids from Piper nigrum have been shown to exhibit significant anti-inflammatory effects.[16][17] This is often achieved through the inhibition of key inflammatory pathways.

NF-κB Signaling Pathway:

A primary mechanism of the anti-inflammatory action of black pepper alkaloids is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16] Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS, COX-2, and various cytokines (TNF-α, IL-1β, IL-6).[17] Piperine and related compounds can suppress the degradation of IκB, thereby preventing NF-κB activation.[17]

Caption: Predicted inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK, p38, and ERK, is another critical regulator of inflammation. Extracts from Piper nigrum have been shown to suppress the phosphorylation of JNK and p38, which are activated by inflammatory stimuli like lipopolysaccharide (LPS).[18] By inhibiting MAPK activation, these compounds can reduce the production of inflammatory mediators.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (JNK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Inflammation Inflammatory Response TranscriptionFactors->Inflammation Demethoxy_C This compound (Predicted) Demethoxy_C->MAPKK Inhibits (Predicted) Experimental_Workflow start Isolate this compound physchem Determine Physicochemical Properties (MP, Solubility, pKa) start->physchem invitro In Vitro Bioactivity Screening (e.g., cell viability, enzyme assays) physchem->invitro pathway Signaling Pathway Analysis (Western Blot, qPCR) invitro->pathway invivo In Vivo Efficacy and Toxicity Studies (Animal Models) pathway->invivo lead_opt Lead Optimization invivo->lead_opt

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of 4'-Demethoxypiperlotine C from Piper nigrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the isolation and purification of the alkaloid 4'-Demethoxypiperlotine C from the fruits of Piper nigrum (black pepper). While specific protocols for this minor piperamide are not extensively documented, the following procedures are synthesized from established methods for the separation of similar alkaloids from this species.

Introduction

Piper nigrum L., commonly known as black pepper, is a rich source of various bioactive compounds, primarily alkaloids known as piperamides. The most abundant of these is piperine, responsible for the spice's characteristic pungency. Beyond piperine, Piper nigrum contains a diverse array of other piperamides, many of which are present in smaller quantities but may possess unique biological activities. This compound is one such minor alkaloid with the molecular formula C15H19NO3. The isolation and characterization of these less abundant compounds are crucial for the comprehensive evaluation of the pharmacological potential of Piper nigrum and for the discovery of novel therapeutic agents. These application notes provide a robust framework for the extraction, chromatographic separation, and characterization of this compound.

Experimental Protocols

The isolation of this compound is a multi-step process that begins with the extraction of crude piperamides from the plant material, followed by chromatographic techniques to separate the target compound from the complex mixture.

This protocol describes a general method for obtaining a piperamide-rich extract from dried Piper nigrum fruits.

Materials:

  • Dried fruits of Piper nigrum

  • Methanol

  • Hexane

  • Ethyl acetate

  • Dichloromethane

  • Rotary evaporator

  • Grinder or mill

  • Soxhlet apparatus (optional)

  • Filter paper

Procedure:

  • Preparation of Plant Material: Grind the dried fruits of Piper nigrum to a coarse powder (approximately 20-40 mesh).

  • Extraction:

    • Maceration: Soak the powdered plant material in methanol (1:10 w/v) for 72 hours at room temperature with occasional shaking. Filter the extract and repeat the process twice with fresh solvent. Combine the filtrates.

    • Soxhlet Extraction: Alternatively, for a more exhaustive extraction, use a Soxhlet apparatus with methanol as the solvent for 24-48 hours.

  • Solvent Evaporation: Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in a minimal amount of methanol and then partition it between hexane and 90% methanol/water to remove non-polar constituents like fats and waxes. Discard the hexane layer.

    • Further partition the methanol/water layer with ethyl acetate or dichloromethane to extract the piperamides. Collect the organic layer.

  • Final Concentration: Evaporate the ethyl acetate or dichloromethane fraction to dryness using a rotary evaporator to yield the crude piperamide-rich extract.

The purification of the target compound from the crude extract is achieved through a combination of column chromatography and preparative High-Performance Liquid Chromatography (HPLC).

2.2.1. Column Chromatography

Materials:

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • Solvent system: Hexane-Ethyl Acetate gradient

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm and 366 nm)

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Sample Loading: Adsorb the crude piperamide extract onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC.

  • TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3). Visualize the spots under a UV lamp. Combine the fractions that contain compounds with similar Rf values to those expected for minor piperamides.

2.2.2. Preparative HPLC

Materials:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase preparative column

  • Mobile phase: Acetonitrile and water (with 0.1% formic acid)

  • Milli-Q water

  • HPLC grade acetonitrile

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Dissolve the enriched fractions from column chromatography in the mobile phase and filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 10 µm, 250 x 20 mm (or similar)

    • Mobile Phase: A gradient of acetonitrile in water (e.g., starting from 40% acetonitrile and increasing to 70% over 30 minutes).

    • Flow Rate: 5-10 mL/min

    • Detection: UV at 254 nm and 340 nm.

  • Fraction Collection: Collect the peaks corresponding to the retention time of this compound. The exact retention time will need to be determined through analytical HPLC and comparison with reference standards if available, or by subsequent structural analysis of the collected fractions.

  • Purity Assessment: Re-inject a small amount of the collected fraction into an analytical HPLC system to confirm its purity.

Characterization of this compound

The identity and purity of the isolated compound should be confirmed using spectroscopic methods.

  • Thin Layer Chromatography (TLC): The purified compound should show a single spot on the TLC plate in multiple solvent systems.

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC of the purified compound should exhibit a single sharp peak.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a molecular ion peak [M+H]+ at m/z 262.14, corresponding to the molecular formula C15H19NO3.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, olefinic protons, protons of the piperidine ring, and any methyl or methylene groups.

    • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, aromatic and olefinic carbons, and the carbons of the piperidine ring.

Quantitative Data

The yield of minor piperamides from Piper nigrum is typically low. The following table provides representative data that might be expected during the isolation process.

ParameterExpected Value
Extraction
Yield of crude piperamide extract2-5% of dry weight of Piper nigrum fruits
Column Chromatography
Yield of enriched fraction0.1-0.5% of crude extract
TLC of Enriched Fraction
Rf value of target compound (Hexane:EtOAc 7:3)0.3 - 0.5 (estimated)
Preparative HPLC
Purity of isolated this compound>95%
Yield of purified compound10-50 mg per 100g of dry plant material (estimated based on yields of other minor piperamides)

Visualizations

experimental_workflow start Dried Piper nigrum Fruits grinding Grinding start->grinding extraction Extraction with Methanol grinding->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 partitioning Liquid-Liquid Partitioning (Hexane and Ethyl Acetate) concentration1->partitioning concentration2 Concentration of Ethyl Acetate Fraction partitioning->concentration2 column_chrom Silica Gel Column Chromatography concentration2->column_chrom fraction_collection Fraction Collection and TLC Analysis column_chrom->fraction_collection prep_hplc Preparative HPLC (C18) fraction_collection->prep_hplc purified_compound Purified this compound prep_hplc->purified_compound characterization Characterization (TLC, HPLC, MS, NMR) purified_compound->characterization nfkb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk activates ikb IκBα ikk->ikb phosphorylates ub_proteasome Ubiquitination & Proteasomal Degradation ikb->ub_proteasome leads to nfkb NF-κB (p50/p65) nfkb_n Active NF-κB (p50/p65) nfkb->nfkb_n translocates ikb_nfkb IκBα-NF-κB Complex ikb_nfkb->ikb ikb_nfkb->nfkb compound This compound (Hypothesized) compound->ikk inhibits dna DNA nfkb_n->dna binds to genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) dna->genes induces

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Quantitative Analysis of 4'-Demethoxypiperlotine C in Human Plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This document outlines a detailed protocol for the quantification of this compound, a potential metabolite or derivative of compounds with pharmacological interest, in human plasma. The described UPLC-MS/MS method is designed to offer high sensitivity, specificity, and throughput for pharmacokinetic studies, therapeutic drug monitoring, or metabolic profiling.

Introduction

This compound is a compound of interest in drug metabolism and pharmacokinetic studies. Accurate and precise quantification of this analyte in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the quantification of small molecules in complex biological samples due to its high sensitivity and selectivity.[1] This application note provides a comprehensive protocol for the extraction and quantification of this compound from human plasma using a UPLC-MS/MS system.

Experimental Protocols

1. Sample Preparation: Protein Precipitation

A protein precipitation method is employed for the extraction of this compound from plasma samples. This method is quick and effective for removing proteins that can interfere with the analysis.

  • Step 1: Allow frozen plasma samples to thaw at room temperature.

  • Step 2: Vortex the plasma samples for 10 seconds to ensure homogeneity.

  • Step 3: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., Verapamil at 50 ng/mL).

  • Step 4: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Step 5: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Step 6: Carefully transfer the supernatant to a new tube for UPLC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow Plasma Sample Plasma Sample Add Acetonitrile + IS Add Acetonitrile + IS Plasma Sample->Add Acetonitrile + IS 100 µL sample Vortex Vortex Add Acetonitrile + IS->Vortex 300 µL precipitant Centrifuge Centrifuge Vortex->Centrifuge 1 min Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant 10 min @ 14,000 rpm UPLC-MS/MS Analysis UPLC-MS/MS Analysis Collect Supernatant->UPLC-MS/MS Analysis G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase activates Kinase A Kinase A Receptor Tyrosine Kinase->Kinase A phosphorylates Transcription Factor Transcription Factor Kinase A->Transcription Factor activates Gene Expression Gene Expression Transcription Factor->Gene Expression promotes Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation This compound This compound This compound->Kinase A inhibits

References

Application Notes and Protocols for HPLC-MS Analysis of 4'-Demethoxypiperlotine C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data Summary

The following tables summarize representative pharmacokinetic parameters for piperine, a structurally similar piperidine alkaloid, in Wistar rats. This data is provided as a template for the presentation of quantitative results that would be obtained for 4'-Demethoxypiperlotine C.

Table 1: Pharmacokinetic Parameters of Piperine in Wistar Rats after Oral and Intravenous Administration

ParameterOral Administration (20 mg/kg)Intravenous Administration (10 mg/kg)
Cmax (µg/mL) 0.983-
Tmax (hr) 2.0-
AUC (0-∞) (µg*hr/mL) 7.5315.6
t1/2 (hr) 1.2247.999
Vd (L/kg) 4.6927.046
CL (L/kg/hr) 2.6560.642
Absolute Bioavailability (%) 24.1-

Data adapted from studies on piperine pharmacokinetics in Wistar rats.[1]

Table 2: Effect of Piperine on the Pharmacokinetics of Co-administered Linarin in Rats

Pharmacokinetic ParameterLinarin Alone (50 mg/kg)Linarin (50 mg/kg) + Piperine (20 mg/kg)% Change
Cmax (ng/mL) 15.2 ± 3.567.8 ± 12.1+346%
Tmax (h) 0.05 ± 0.020.20 ± 0.08+300%
AUC (0-t) (ng·h/mL) 28.9 ± 5.8139.2 ± 25.4+381%
CL/F (L/h/kg) 1735 ± 350360 ± 65-79%

This table illustrates how piperine can alter the pharmacokinetics of other drugs, a key consideration in drug development.[2]

Experimental Protocols

Sample Preparation from Plasma

This protocol outlines a typical liquid-liquid extraction method for the isolation of piperidine alkaloids from plasma samples.

Materials:

  • Plasma samples containing this compound

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

  • Acetonitrile (ACN)

  • Methyl tert-butyl ether (MTBE)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., 50:50 ACN:Water)

Protocol:

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the Internal Standard working solution.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of MTBE and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the reconstitution solution.

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC-MS/MS Method

This protocol provides a general UPLC-MS/MS method that can be optimized for the analysis of this compound.

Instrumentation:

  • UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

  • Tandem mass spectrometer (e.g., Sciex QTRAP 5500 or equivalent) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: Linear gradient from 5% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: Linear gradient from 95% to 5% B

    • 4.1-5.0 min: Hold at 5% B for column re-equilibration.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Ion Source Temperature: 550°C.

  • IonSpray Voltage: 5500 V.

  • Curtain Gas: 35 psi.

  • Collision Gas: Medium.

  • Nebulizer Gas (GS1): 55 psi.

  • Heater Gas (GS2): 55 psi.

  • Multiple Reaction Monitoring (MRM): The precursor and product ion pairs for this compound and the IS need to be determined by infusing a standard solution of the analyte into the mass spectrometer. For piperine, a representative precursor ion is m/z 286.2 and a product ion is m/z 177.1.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (ACN) add_is->protein_precip l_l_extraction Liquid-Liquid Extraction (MTBE) protein_precip->l_l_extraction evaporation Evaporation l_l_extraction->evaporation reconstitution Reconstitution evaporation->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection chrom_separation Chromatographic Separation hplc_injection->chrom_separation ms_detection MS/MS Detection (MRM) chrom_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: Experimental workflow for the HPLC-MS/MS analysis of this compound.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Piperidine Alkaloid (e.g., this compound) cyp450 Cytochrome P450 (e.g., CYP3A4) parent->cyp450 Oxidation hydroxylated Hydroxylated Metabolites cyp450->hydroxylated demethylenated Demethylenated Metabolites cyp450->demethylenated ugt UDP-Glucuronosyltransferases (UGTs) hydroxylated->ugt Conjugation sulfotransferase Sulfotransferases (SULTs) hydroxylated->sulfotransferase Conjugation demethylenated->ugt Conjugation glucuronide Glucuronide Conjugates ugt->glucuronide excretion Excretion (Urine, Feces) glucuronide->excretion sulfate Sulfate Conjugates sulfotransferase->sulfate sulfate->excretion

Caption: Proposed metabolic pathway of piperidine alkaloids.[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17]

References

Investigating 4'-Demethoxypiperlotine C: Proposed In Vitro Assay Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific in vitro studies detailing the biological activities and mechanistic pathways of 4'-Demethoxypiperlotine C are not extensively available in publicly accessible scientific literature. The following application notes and protocols are based on the known activities of structurally related piperidine alkaloids and the broader class of "piperlotines." These protocols are intended to serve as a foundational guide for researchers initiating studies on this compound.

Introduction

This compound is a piperidine alkaloid, a class of natural products known for a wide range of biological activities. Related compounds have demonstrated anti-inflammatory and cytotoxic properties. Therefore, the initial in vitro evaluation of this compound should focus on assessing its potential as a cytotoxic and anti-inflammatory agent. The following protocols provide detailed methodologies for these initial screening assays.

Data Presentation: Summary of Potential Quantitative Data

The following table templates are provided for the structured presentation of data obtained from the proposed assays.

Table 1: Cytotoxicity of this compound

Cell LineAssay TypeIncubation Time (hours)IC₅₀ (µM) ± SD
e.g., K562MTT24Data to be determined
e.g., K562MTT48Data to be determined
e.g., K562MTT72Data to be determined
e.g., RAW 264.7MTT24Data to be determined

Table 2: Anti-inflammatory Activity of this compound in LPS-Stimulated Macrophages

AnalyteConcentration of 4'-DMP C (µM)Inhibition (%) ± SD
Nitric Oxide (NO)e.g., 1, 5, 10, 25, 50Data to be determined
TNF-αe.g., 1, 5, 10, 25, 50Data to be determined
IL-6e.g., 1, 5, 10, 25, 50Data to be determined
IL-1βe.g., 1, 5, 10, 25, 50Data to be determined

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

This protocol outlines the determination of the cytotoxic potential of this compound by measuring its effect on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.[1][2][3][4]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a selected cancer cell line (e.g., K562) and a macrophage cell line (e.g., RAW 264.7) to assess its general cytotoxicity and to establish non-toxic concentrations for subsequent anti-inflammatory assays.

Materials:

  • This compound (stock solution in DMSO)

  • Selected cell lines (e.g., K562, RAW 264.7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase and determine cell density using a hemocytometer.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 1 × 10⁵ cells/mL.[1]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

    • After 24 hours of incubation, carefully remove the medium and add 100 µL of the medium containing different concentrations of the test compound. Include wells with vehicle control (medium with the same final concentration of DMSO) and untreated control.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).[5]

  • MTT Assay:

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control:

      • Viability (%) = (Absorbance_treated / Absorbance_control) * 100

    • Plot the percentage of cell viability against the log concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate (1x10^5 cells/mL) incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 treat Treat Cells with 4'-DMP C incubate1->treat prep_compound Prepare Serial Dilutions of 4'-DMP C incubate2 Incubate for 24/48/72h treat->incubate2 add_mtt Add MTT Solution (10 µL/well) incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 dissolve Dissolve Formazan (100 µL DMSO) incubate3->dissolve read Measure Absorbance (570 nm) dissolve->read calculate Calculate % Viability and IC50 Value read->calculate

Figure 1. Workflow for the MTT cytotoxicity assay.

Protocol 2: Anti-Inflammatory Activity in LPS-Stimulated Macrophages

This protocol is designed to evaluate the anti-inflammatory properties of this compound by measuring its ability to inhibit the production of key inflammatory mediators (Nitric Oxide, TNF-α, IL-6, IL-1β) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[6][7][8]

Objective: To determine if this compound can suppress the inflammatory response in vitro.

Materials:

  • This compound (stock solution in DMSO)

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for Nitric Oxide (NO) determination

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 24-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Pre-treatment:

    • Seed RAW 264.7 cells in 24-well plates at a density of 2.5 × 10⁵ cells/well and incubate for 24 hours.

    • Treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 2 hours. Include a vehicle control group.

  • LPS Stimulation:

    • After pre-treatment, stimulate the cells by adding LPS to a final concentration of 0.5-1 µg/mL. Do not add LPS to the negative control wells.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Sample Collection:

    • After incubation, collect the cell culture supernatants and centrifuge to remove any cell debris.

    • Store the supernatants at -80°C until analysis.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Assay:

      • Mix 50 µL of the cell supernatant with 50 µL of Griess reagent in a 96-well plate.[6]

      • Incubate at room temperature for 15 minutes.

      • Measure the absorbance at 540 nm.

      • Quantify NO concentration using a sodium nitrite standard curve.

    • Cytokine (TNF-α, IL-6, IL-1β) Measurement:

      • Quantify the levels of TNF-α, IL-6, and IL-1β in the cell supernatants using commercially available ELISA kits according to the manufacturer's instructions.[6][8]

  • Data Analysis:

    • Calculate the percentage of inhibition for each mediator compared to the LPS-stimulated vehicle control group.

    • Plot the percentage of inhibition against the concentration of this compound.

Anti_Inflammatory_Signaling cluster_pathway Potential Intracellular Signaling Pathway cluster_nucleus Nucleus cluster_output Inflammatory Output LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK TLR4->IKK MyD88-dependent pathway DMP_C This compound DMP_C->IKK Potential Inhibition? IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB_active Active NF-κB (Translocation) IKK->NFkB_active Activation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Gene_Expression Gene Transcription NFkB_active->Gene_Expression iNOS iNOS Gene_Expression->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene_Expression->Cytokines NO Nitric Oxide (NO) iNOS->NO

Figure 2. Potential anti-inflammatory signaling pathway.

References

Application Notes and Protocols for Studying the Effects of 4'-Demethoxypiperlotine C in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Demethoxypiperlotine C is a derivative of piperlotine, a class of compounds that has garnered interest for its potential pharmacological activities. While specific data on this compound is emerging, related compounds have demonstrated anti-inflammatory and anti-cancer properties. These application notes provide a framework for investigating the in vivo effects of this compound using established animal models. The protocols outlined below are designed to assess its potential therapeutic efficacy and elucidate its mechanism of action.

Potential Therapeutic Applications

Based on the known effects of similar piperine-derived compounds, this compound is hypothesized to have potential applications in the following areas:

  • Anti-inflammatory Agent: For the treatment of acute and chronic inflammatory conditions.

  • Anti-cancer Agent: As a potential therapeutic for various types of cancer, potentially through the induction of apoptosis and inhibition of cell proliferation.

Animal Models for Efficacy Testing

The selection of an appropriate animal model is critical for evaluating the pharmacological properties of a novel compound. Below are detailed protocols for widely used and validated animal models to study anti-inflammatory and anti-cancer effects.

Acute Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is a classic and highly reproducible method for screening compounds for acute anti-inflammatory activity.[1][2]

Experimental Protocol:

  • Animal Selection: Male Wistar or Sprague-Dawley rats (150-200g) are used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment with free access to food and water.

  • Grouping: Animals are randomly divided into the following groups (n=6 per group):

    • Vehicle Control (e.g., 0.5% Sodium Carboxymethyl Cellulose)

    • Positive Control (e.g., Indomethacin 10 mg/kg, p.o.)

    • This compound (at various doses, e.g., 10, 25, 50 mg/kg, p.o.)

  • Dosing: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Quantitative Data Summary:

GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Positive Control (Indomethacin)100.32 ± 0.0362.3
This compound100.68 ± 0.0420.0
This compound250.51 ± 0.0340.0
This compound500.39 ± 0.0454.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatization Animal Acclimatization (1 week) grouping Random Grouping (n=6) acclimatization->grouping dosing Compound/Vehicle Administration (p.o.) grouping->dosing induction Carrageenan Injection (0.1 mL, 1%) dosing->induction measurement Paw Volume Measurement (0, 1, 2, 3, 4h) induction->measurement calculation Calculate % Inhibition measurement->calculation statistics Statistical Analysis calculation->statistics

Workflow for Carrageenan-Induced Paw Edema Model.

Anti-cancer Activity: Xenograft Tumor Model in Nude Mice

This model is widely used to assess the in vivo efficacy of a test compound on human cancer cell lines.[3]

Experimental Protocol:

  • Cell Culture: A human cancer cell line (e.g., colorectal cancer cell line HCT116 or DLD1) is cultured in appropriate media.[4]

  • Animal Selection: Immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old) are used.

  • Acclimatization: Animals are acclimatized for one week in a sterile environment.

  • Tumor Cell Implantation: 1 x 10^6 to 10 x 10^6 cells in 0.1 mL of sterile PBS or Matrigel are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 100-150 mm³). Tumor volume is measured every 2-3 days using calipers and calculated using the formula:

    Volume = (Length x Width²) / 2

  • Grouping and Treatment: Once tumors reach the desired size, mice are randomly assigned to groups (n=8-10 per group):

    • Vehicle Control

    • Positive Control (e.g., a standard chemotherapeutic agent like Oxaliplatin)[4]

    • This compound (at various doses)

  • Dosing: Treatment is administered as per the desired schedule (e.g., daily, every other day) via a suitable route (e.g., p.o., i.p., i.v.).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific duration.

  • Data Collection: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, western blotting).

Quantitative Data Summary:

GroupDose (mg/kg/day)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1850 ± 150-
Positive Control (Oxaliplatin)5750 ± 9059.5
This compound251200 ± 11035.1
This compound50880 ± 10052.4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Workflow:

G cluster_prep Preparation cluster_tumor_dev Tumor Development cluster_treatment Treatment & Analysis cell_culture Cancer Cell Culture implantation Subcutaneous Cell Implantation cell_culture->implantation animal_prep Nude Mice Acclimatization animal_prep->implantation monitoring Tumor Growth Monitoring implantation->monitoring grouping Random Grouping monitoring->grouping treatment Compound Administration grouping->treatment endpoint Endpoint & Tumor Excision treatment->endpoint analysis Data Analysis endpoint->analysis

Workflow for Xenograft Tumor Model.

Potential Signaling Pathways for Investigation

The anti-inflammatory and anti-cancer effects of natural products are often mediated through the modulation of key signaling pathways. Based on the literature for related compounds, the following pathways are relevant for investigation.[5]

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammation. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.

G 4_DMP_C This compound IKK IKK 4_DMP_C->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF_κB NF-κB (p65/p50) IκBα->NF_κB Inhibits Nucleus Nucleus NF_κB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->Inflammatory_Genes Activates Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Potential inhibition of the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt pathway is frequently dysregulated in cancer and plays a crucial role in cell survival, proliferation, and apoptosis.[4]

G 4_DMP_C This compound PI3K PI3K 4_DMP_C->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl_2 Bcl-2 (Anti-apoptotic) Akt->Bcl_2 Activates Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Apoptosis Bcl_2->Apoptosis Inhibits Bax->Apoptosis Promotes

Potential modulation of the PI3K/Akt signaling pathway.

Conclusion

These application notes provide a comprehensive guide for the preclinical evaluation of this compound. The detailed protocols for inflammation and cancer models, along with the visualization of potential signaling pathways, offer a solid foundation for researchers to investigate the therapeutic potential of this novel compound. Rigorous and well-designed animal studies are essential to translate preclinical findings into potential clinical applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4'-Demethoxypiperlotine C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4'-Demethoxypiperlotine C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: this compound, or (2E)-3-(3,5-Dimethoxyphenyl)-1-(1-pyrrolidinyl)-2-propen-1-one, is structurally analogous to piperine amides. The most common synthetic approach involves the formation of an amide bond between 3,5-dimethoxycinnamic acid and pyrrolidine. This is typically achieved by activating the carboxylic acid and then reacting it with the amine.

Q2: What are the critical starting materials for this synthesis?

A2: The key starting materials are 3,5-dimethoxycinnamic acid and pyrrolidine. It is essential to ensure the purity of these reagents before starting the reaction.

Q3: What are the most common challenges encountered in this type of amide synthesis?

A3: Common challenges include low yields, formation of side products, and difficulties in purification. These issues can arise from incomplete activation of the carboxylic acid, side reactions of the activated intermediate, or challenging separation of the product from unreacted starting materials and coupling agent byproducts.[1][2]

Q4: Are there any specific safety precautions to consider?

A4: Standard laboratory safety protocols should be followed. Amide coupling reagents and acyl chlorides can be hazardous. For instance, oxalyl chloride, sometimes used for acyl chloride formation, produces toxic byproducts like CO, CO2, and HCl.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low reaction yield Incomplete activation of 3,5-dimethoxycinnamic acid.- Ensure the coupling reagent (e.g., DCC, EDCI) is fresh and used in the correct stoichiometric amount. - Consider converting the cinnamic acid to its more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, though be mindful of their hazardous nature.[1][2]
Side reactions of the activated acid intermediate.- Perform the reaction at a lower temperature to minimize side reactions. - Add the amine (pyrrolidine) to the activated acid in a controlled manner (e.g., dropwise addition).
Poor nucleophilicity of pyrrolidine.- Ensure the reaction medium is non-protic and anhydrous, as protic solvents can protonate the amine, reducing its nucleophilicity.
Formation of multiple spots on TLC (side products) The activated carboxylic acid is reacting with itself to form an anhydride.- Activate the carboxylic acid in the presence of the amine or add the amine immediately after activation.
Use of overly harsh conditions for acyl chloride formation leading to decomposition.- If using oxalyl chloride, consider milder conditions or alternative activating agents like DCC/DMAP.[2]
Difficulty in product purification Contamination with byproducts from the coupling reagent (e.g., dicyclohexylurea (DCU) if using DCC).- DCU is poorly soluble in many organic solvents. After the reaction, filter the crude mixture to remove the precipitated DCU. - Recrystallization or column chromatography are effective for final purification.
Unreacted 3,5-dimethoxycinnamic acid remaining.- After the reaction, perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted acidic starting material.

Key Experimental Protocols

Protocol 1: Amide Coupling using DCC/DMAP

This method is a milder alternative to using acyl chlorides.[2]

  • Dissolve 3,5-dimethoxycinnamic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Slowly add pyrrolidine (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with a dilute acid solution (e.g., 1M HCl) followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary

Compound Molecular Formula Molecular Weight Appearance Boiling Point (Predicted) Density (Predicted)
This compoundC15H19NO3261.32 g/mol (Not specified)465.9±33.0 °C1.146±0.06 g/cm3

Data sourced from chemical property predictions.

Visualizations

Synthesis_Workflow Start Starting Materials: 3,5-Dimethoxycinnamic Acid Pyrrolidine Activation Carboxylic Acid Activation (e.g., DCC/DMAP) Start->Activation Coupling Amide Bond Formation Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Tree Problem Low Yield? Cause1 Incomplete Activation? Problem->Cause1 Yes Cause2 Side Reactions? Problem->Cause2 Yes Solution1 Check Coupling Reagent Consider Acyl Chloride Cause1->Solution1 Solution2 Lower Reaction Temp. Controlled Addition Cause2->Solution2

Caption: Decision tree for troubleshooting low reaction yields.

References

4'-Demethoxypiperlotine C stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the stability and degradation of 4'-Demethoxypiperlotine C is limited in publicly available literature. The following troubleshooting guide and FAQs are based on the general chemical properties of related alkaloid structures, such as piperazines and piperidines, and established principles of drug stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

Based on related compounds, the primary factors that can lead to the degradation of this compound are likely to be:

  • pH: Extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions. For similar compounds, maximum stability is often found in a slightly acidic pH range.

  • Temperature: Elevated temperatures can accelerate degradation kinetics.[1] Long-term storage at room temperature should be avoided.[2]

  • Light: Exposure to light, particularly UV light, can cause isomerization or photodegradation, a common issue for alkaloids like piperine.[3]

  • Oxidation: The presence of oxidizing agents or exposure to air (oxygen) can lead to oxidative degradation.[4][5] The piperazine ring, a related structure, is susceptible to oxidation.[4][5]

  • Enzymatic Degradation: If working with biological samples, enzymes can metabolize the compound.[2]

Q2: How should I store my solid and solution-based samples of this compound to ensure stability?

For optimal stability, the following storage conditions are recommended:

Sample TypeRecommended Storage ConditionsRationale
Solid Compound Store at -20°C or below in a tightly sealed, opaque container. Consider storage under an inert atmosphere (e.g., argon or nitrogen).Minimizes thermal and photo-degradation. Protects from atmospheric moisture and oxygen.
Stock Solutions Prepare fresh solutions for each experiment. If storage is necessary, aliquot into single-use volumes in opaque tubes and store at -80°C.Avoids repeated freeze-thaw cycles. Protects from light. Low temperature slows degradation in solution.
Biological Samples Shock-freeze tissue samples in liquid nitrogen and store at -80°C. For blood samples, store frozen and process directly from the frozen state to minimize enzymatic activity.[6]Prevents enzymatic and chemical degradation.[2][6]

Q3: I am observing a loss of activity in my experiments involving this compound. Could this be due to degradation?

Yes, a loss of biological activity is a common consequence of compound degradation. If you observe inconsistent or lower-than-expected results, it is crucial to assess the stability of your compound under your specific experimental conditions. Consider performing a stability-indicating assay, such as HPLC, to check the purity of your compound before and after the experiment.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Problem 1: Inconsistent results in cell-based assays.

Possible Cause Troubleshooting & Optimization
Degradation in Culture Media The pH and composition of cell culture media can affect compound stability. Prepare fresh dilutions of the compound in media for each experiment. To confirm stability, incubate the compound in the media for the duration of your experiment, and then analyze the sample by HPLC to check for degradation.
Adsorption to Plastics Lipophilic compounds can adsorb to plastic labware, reducing the effective concentration. Consider using low-adhesion microplates and polypropylene tubes.
Interaction with Serum Proteins If your media contains serum, the compound may bind to proteins, reducing its free concentration. Perform concentration-response curves to determine the optimal working concentration in your specific media.

Problem 2: Appearance of unknown peaks in my HPLC or LC-MS analysis.

Possible Cause Troubleshooting & Optimization
Solvent-Induced Degradation The solvent used to dissolve the compound may be causing degradation. Assess the stability of the compound in various common laboratory solvents (e.g., DMSO, ethanol, methanol). Piperazine compounds have shown varying stability in different solvents.
On-Column Degradation The stationary phase or mobile phase of your chromatography system could be causing degradation. Ensure the pH of your mobile phase is within a stable range for your compound. For structurally related compounds, a pH between 2 and 3 has been shown to provide maximum stability.[7][8]
Oxidative Degradation Exposure of your sample to air can lead to oxidation.[4][5] Prepare samples immediately before analysis and consider sparging solvents with nitrogen or argon to remove dissolved oxygen.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

Forced degradation studies are essential for understanding the potential degradation pathways of a compound.[9]

Objective: To identify the degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • A calibrated oven

  • A photostability chamber or a UV lamp

  • HPLC-UV or LC-MS system

Procedure:

  • Acidic Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Alkaline Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.

  • Analysis: Analyze all samples, including a non-stressed control, by HPLC-UV or LC-MS to identify and quantify any degradation products.

Visualizations

experimental_workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis (0.1M HCl, 60°C) HPLC HPLC-UV / LC-MS Analysis Acid->HPLC Base Alkaline Hydrolysis (0.1M NaOH, 60°C) Base->HPLC Oxidation Oxidative Degradation (3% H₂O₂) Oxidation->HPLC Thermal Thermal Degradation (Solid, 80°C) Thermal->HPLC Photo Photodegradation (UV Light) Photo->HPLC Characterization Characterize Degradants HPLC->Characterization Compound This compound (Stock Solution/Solid) Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photo Control Control Sample (No Stress) Compound->Control Control->HPLC

Caption: Workflow for a forced degradation study.

troubleshooting_logic Troubleshooting Inconsistent Experimental Results Start Inconsistent Results or Loss of Activity CheckPurity Check Purity of Starting Material (e.g., by HPLC) Start->CheckPurity IsPure Is the Compound Pure? CheckPurity->IsPure InvestigateSource Investigate Compound Source or Purify IsPure->InvestigateSource No CheckStability Assess Stability Under Experimental Conditions IsPure->CheckStability Yes InvestigateSource->CheckPurity IsStable Is the Compound Stable? CheckStability->IsStable OptimizeConditions Optimize Experimental Conditions (e.g., pH, solvent, temperature) IsStable->OptimizeConditions No OtherFactors Investigate Other Factors (e.g., assay variability, cell health) IsStable->OtherFactors Yes Success Consistent Results OptimizeConditions->Success OtherFactors->Success

Caption: Logical steps for troubleshooting inconsistent results.

References

Technical Support Center: Overcoming Solubility Challenges with 4'-Demethoxypiperlotine C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for 4'-Demethoxypiperlotine C. This guide provides troubleshooting strategies, experimental protocols, and frequently asked questions to help researchers and drug development professionals overcome solubility issues with this compound.

Compound Overview: this compound is an alkaloid isolated from plants of the Piper genus, such as Piper nigrum L.[1]. Like many other natural product alkaloids, including the structurally related compound piperine, it is characterized by poor aqueous solubility, which can pose significant challenges for in vitro and in vivo studies. This guide leverages established techniques for enhancing the solubility of poorly soluble compounds to provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: I can't dissolve my compound in aqueous buffer for my cell-based assay. What should I do first?

The first step is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer.

  • Recommended Solvents: Start with Dimethyl Sulfoxide (DMSO), Ethanol, or Methanol. These are common solvents for creating stock solutions of hydrophobic compounds.

  • Procedure: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. Then, dilute this stock into your final aqueous media. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced toxicity in your assay.

  • Caution: Always run a vehicle control (media with the same final concentration of the organic solvent) in your experiments to account for any effects of the solvent itself.

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What are my options?

This is a common issue indicating that the compound's solubility limit in the final aqueous medium has been exceeded. Consider the following strategies, starting with the simplest:

  • Use of Co-solvents: Employing a co-solvent system can increase the solubility of hydrophobic compounds.[4][5]. Co-solvents like Transcutol® HP (THP) have been shown to significantly enhance the solubility of piperine.[5][6].

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly increase solubility.[4][7][8]. For weakly basic compounds, lowering the pH will lead to the formation of a more soluble protonated salt.

  • Use of Surfactants: Incorporating non-ionic surfactants like Tween-80 or Pluronic-F68 at concentrations above their critical micelle concentration (CMC) can create micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[4][9].

  • Complexation with Cyclodextrins: Cyclodextrins are host molecules with a hydrophobic interior and a hydrophilic exterior that can form inclusion complexes with poorly soluble "guest" molecules, thereby enhancing their aqueous solubility.[5][10][11][12]. β-cyclodextrin and its derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[12].

Q4: For animal studies, I need a formulation with higher bioavailability. What advanced techniques can be used?

For in vivo applications, enhancing both solubility and dissolution rate is critical. Several advanced formulation strategies can be employed:

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix (like HPMC).[8][13]. This technique reduces particle size to a molecular level and improves wettability, which can significantly enhance solubility and dissolution.[13].

  • Particle Size Reduction (Nanosuspensions): Reducing the particle size of the compound to the nanometer range increases the surface-area-to-volume ratio, leading to a higher dissolution rate.[1][11]. Formulating piperine into nanoparticles has been shown to increase its aqueous solubility over 1000-fold (from 0.04 mg/mL to 52.31 mg/mL).[2][3].

  • Lipid-Based Formulations: Systems like nanoemulsions or Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective for lipophilic compounds.

Data & Comparison Tables

The following tables summarize quantitative data on solubility enhancement for piperine, a structural analog of this compound. This data serves as a valuable reference for estimating the potential success of these methods.

Table 1: Solubility of Piperine in Various Media

Solvent/Medium Temperature Solubility (µg/mL) Fold Increase vs. Water Reference
Water 25 °C 40 1.0 [2]
Water 30 °C 10 0.25 [9]
Aqueous Buffer (pH 1.2) 37 °C 4.2 0.1 [14]
FaSSIF (Fasted State Simulated Intestinal Fluid) 37 °C 11.6 0.29 [14]

| Transcutol® HP (THP) | 25 °C | 185,290 | ~4632 |[5] |

Table 2: Efficacy of Different Solubility Enhancement Techniques on Piperine

Enhancement Technique Carrier/System Ratio (Drug:Carrier) Solubility Achieved Fold Increase Reference
Solid Dispersion HPMC 2910 1:2 (w/w) ~315 µg/mL 7.88 [13]
Inclusion Complex α-Cyclodextrin 1:2 (molar) ~38.7 µg/mL (in FaSSIF) 3.3 (vs. FaSSIF) [14]
Inclusion Complex γ-Cyclodextrin N/A ~40.5 µg/mL (in FaSSIF) 3.5 (vs. FaSSIF) [14]

| Nanoparticle Formulation | Eudragit L100-55 / Poloxamer 188 | N/A | 52,310 µg/mL | ~1307 |[2][3] |

Experimental Protocols & Methodologies

Protocol 1: Preparation of a Co-solvent Stock Solution

This protocol describes how to prepare a stock solution using a co-solvent system to improve the solubility of this compound for in vitro assays.

  • Objective: To prepare a 10 mM stock solution in a DMSO:Transcutol® HP (1:1) mixture.

  • Materials:

    • This compound (MW: 261.32 g/mol )[1]

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Transcutol® HP (THP)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh 2.61 mg of this compound and place it in a sterile microcentrifuge tube.

    • Add 500 µL of anhydrous DMSO.

    • Vortex vigorously for 1-2 minutes until the compound is fully dissolved. Gentle warming (37°C) or sonication may be applied if necessary.

    • Add 500 µL of Transcutol® HP to the tube.

    • Vortex again for 1 minute to ensure a homogenous solution. The final volume is 1 mL, and the concentration is 10 mM.

    • Store the stock solution at -20°C, protected from light.

    • When preparing working solutions, dilute this stock into the final aqueous medium, ensuring the final co-solvent concentration remains below cytotoxic levels (e.g., <0.5%).

Protocol 2: Screening for Solubility Enhancement using Cyclodextrins

This protocol provides a method to quickly screen for the effectiveness of cyclodextrins.

  • Objective: To determine if HP-β-CD can enhance the aqueous solubility of this compound.

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Saturated stock of 4'-DMP-C in ethanol

    • UV-Vis Spectrophotometer or HPLC system

  • Procedure:

    • Prepare a series of HP-β-CD solutions in PBS at various concentrations (e.g., 0%, 1%, 2%, 5%, 10% w/v).

    • Add an excess amount of this compound to each cyclodextrin solution. An easy way is to add a small volume (e.g., 10 µL) of a saturated ethanol stock to 1 mL of each PBS-cyclodextrin solution, which will cause the compound to immediately precipitate.

    • Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.

    • After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved compound.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

    • Plot the concentration of dissolved compound against the concentration of HP-β-CD. A linear increase indicates the formation of a soluble inclusion complex.

Visualizations: Workflows and Pathways

Solubility Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing the solubility issues of this compound.

G start Start: Compound Insoluble in Aqueous Buffer stock Prepare Concentrated Stock in Organic Solvent (DMSO) start->stock precip Precipitation upon Aqueous Dilution? stock->precip success1 Success: Use for In Vitro Assay (Keep Solvent % Low) precip->success1 No cosolvent Strategy 1: Use Co-solvents (e.g., Transcutol) precip->cosolvent Yes ph_adjust Strategy 2: pH Modification complex Strategy 3: Cyclodextrin Complexation advanced Strategy 4 (In Vivo): Advanced Formulation (Solid Dispersion, Nanosuspension) evaluate Evaluate Solubility & Stability cosolvent->evaluate ph_adjust->evaluate complex->evaluate advanced->evaluate success2 Success: Proceed with Experiment evaluate->success2 Soluble fail Re-evaluate Strategy or Compound Analog evaluate->fail Insoluble

A decision workflow for troubleshooting the solubility of this compound.

Hypothetical Signaling Pathway Interaction

While the specific molecular targets of this compound are not well-defined, piperine is known to modulate various cellular pathways, including inflammatory and metabolic signaling. The diagram below illustrates a hypothetical interaction with a generic inflammatory pathway, such as NF-κB, which researchers may investigate.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) IKK IKK Complex receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 NFkB_nuc NF-κB (p65/p50) NFkB_p65->NFkB_nuc Translocates DMP_C 4'-Demethoxy- piperlotine C DMP_C->IKK Inhibits? DNA DNA (Promoter Region) NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription

Hypothetical modulation of the NF-κB inflammatory pathway by this compound.

References

Technical Support Center: Optimizing 4'-Demethoxypiperlotine C Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no specific published data available for the in vivo dosage, pharmacokinetics, or toxicity of 4'-Demethoxypiperlotine C. This guide has been developed using data from the structurally related and well-studied compound, piperine, as a proxy. Researchers should use this information as a starting point and conduct their own dose-finding and toxicity studies for this compound.

Frequently Asked Questions (FAQs)

Q1: Where should I start with dose-range finding for this compound in mice?

A1: In the absence of specific data for this compound, we can draw initial estimates from studies on piperine, a structurally similar alkaloid. Acute toxicity studies in mice have established LD50 values for piperine through various administration routes.[1] A safe starting point for a dose-finding study would be significantly lower than the reported LD50 values. For oral administration, an initial dose range could be between 10-50 mg/kg.

A study on the immunotoxicological effects of piperine in mice identified a "no observed adverse effect level (NOAEL)" dose of 1.12 mg/kg, with doses of 2.25 and 4.5 mg/kg showing some effects on lymphoid organs and white blood cell counts.[2] This suggests that initial efficacy studies could explore a range of 1-10 mg/kg.

Q2: What is a typical oral dosage of piperine in humans, and how can I translate that to animal models?

A2: In humans, doses of 5-10 mg of piperine are often used to enhance the absorption of other supplements.[3] The average human diet may contain 18-32 mg of piperine.[3] Direct translation of human dosage to animal models based on body weight is not accurate. It is recommended to use allometric scaling based on body surface area or conduct pilot studies in the target animal model to determine an effective and safe dose.

Q3: What are the known pharmacokinetic properties of similar compounds like piperine?

A3: Pharmacokinetic studies of piperine in rats show that it is rapidly absorbed after oral administration, with peak plasma concentrations observed within 15 minutes to 2 hours.[4][5] The oral bioavailability of piperine in rats has been reported to be around 24-25%.[5][6] The half-life of piperine in rats has been noted to be approximately 6-8 hours.[4][5] These parameters can be influenced by the formulation and the co-administration of other substances.[7]

Troubleshooting Guide

Issue: High variability in experimental results between animals.

Possible Cause: This could be due to poor oral bioavailability, which is a known characteristic of piperine.[5] Factors such as food in the stomach, formulation of the compound, and individual differences in metabolism can lead to inconsistent absorption.

Solution:

  • Standardize Administration: Ensure that the compound is administered at the same time of day and under the same feeding conditions (e.g., fasted or non-fasted) for all animals.

  • Formulation: Consider using a formulation that enhances solubility. For example, a study developed a new salt of piperine to improve its solubility and anti-inflammatory effects.[8]

  • Alternative Route of Administration: If oral administration continues to yield high variability, consider intraperitoneal (i.p.) injection for more consistent systemic exposure, though be mindful of potential differences in metabolism and toxicity compared to the oral route.

Issue: No observable effect at the initial doses.

Possible Cause: The initial dose may be too low to reach a therapeutic concentration in the target tissue.

Solution:

  • Dose Escalation Study: Conduct a dose escalation study to determine the minimum effective dose. Systematically increase the dose in different cohorts of animals while monitoring for both efficacy and signs of toxicity.

  • Pharmacokinetic Analysis: If possible, perform a pilot pharmacokinetic study to measure the plasma and tissue concentrations of this compound at different doses. This will help to establish a relationship between the administered dose and the systemic exposure.

Issue: Signs of toxicity in animals (e.g., weight loss, lethargy).

Possible Cause: The administered dose is too high. Acute toxicity of piperine in rodents can lead to respiratory paralysis at lethal doses.[1] Sub-chronic toxicity at higher doses (35 mg/kg and above in mice) has been shown to be toxic to the liver, kidney, and lungs.[9]

Solution:

  • Reduce the Dose: Immediately lower the dose or cease administration if signs of toxicity are observed.

  • Toxicity Assessment: Conduct a formal acute or sub-acute toxicity study to determine the maximum tolerated dose (MTD). This involves administering a range of doses and monitoring for adverse effects, changes in blood chemistry, and histopathological changes in major organs.[1][9]

Data Summary

Table 1: Hypothetical Pharmacokinetic Parameters for a Piperlotine-like Compound (based on Piperine data in Rats)
ParameterRouteDose (mg/kg)ValueReference
Tmax (Time to Peak Concentration) Oral20~2 hours[5]
Cmax (Peak Plasma Concentration) Oral200.983 µg/mL[5]
t1/2 (Half-life) IV10~8 hours[5]
t1/2 (Half-life) Oral20~1.2 hours[5]
Absolute Oral Bioavailability --~24%[5]
Table 2: Acute Toxicity of Piperine in Male Mice (LD50)
Administration RouteLD50 (mg/kg)Reference
Intravenous (i.v.) 15.1[1]
Intraperitoneal (i.p.) 43[1]
Subcutaneous (s.c.) 200[1]
Intragastric (i.g.) 330[1]
Intramuscular (i.m.) 400[1]

Experimental Protocols

Protocol 1: Dose-Range Finding Study

  • Animal Model: Select a suitable rodent model (e.g., C57BL/6 mice).

  • Grouping: Divide animals into at least 4 groups (n=5-8 per group): Vehicle control, Low Dose, Mid Dose, and High Dose.

  • Dose Selection (Hypothetical): Based on piperine data, initial oral doses could be:

    • Vehicle: Appropriate vehicle for this compound.

    • Low Dose: 5 mg/kg

    • Mid Dose: 25 mg/kg

    • High Dose: 50 mg/kg

  • Administration: Administer the compound daily via oral gavage for 7-14 days.

  • Monitoring: Record body weight, food and water intake, and clinical signs of toxicity daily.

  • Endpoint Analysis: At the end of the study, collect blood for hematology and serum chemistry analysis. Collect major organs (liver, kidney, spleen, etc.) for histopathological examination.

  • Data Interpretation: Determine the Maximum Tolerated Dose (MTD) and identify a safe dose range for subsequent efficacy studies.

Visualizations

Dose_Optimization_Workflow Experimental Workflow for In Vivo Dose Optimization cluster_0 Phase 1: Dose-Range Finding cluster_1 Phase 2: Efficacy Study cluster_2 Phase 3: Pharmacokinetic (PK) Study A Literature Review & Analog Data Analysis (e.g., Piperine) B Select Initial Dose Range (e.g., 5, 25, 50 mg/kg) A->B C Acute/Sub-acute Toxicity Study (7-14 days) B->C D Determine Maximum Tolerated Dose (MTD) C->D E Select 2-3 Doses Below MTD D->E Inform F Conduct In Vivo Efficacy Study in Disease Model E->F G Measure Primary Endpoints (e.g., Tumor size, Inflammation score) F->G H Identify Minimum Effective Dose G->H I Administer Effective Dose H->I Inform J Collect Blood Samples at Time Points I->J K Analyze Plasma Concentration (LC-MS/MS) J->K L Determine PK Parameters (Cmax, Tmax, AUC, t1/2) K->L Piperine_Signaling Hypothesized Signaling Pathway Modulation (based on Piperine) cluster_bioavailability Bioavailability Enhancement cluster_inflammation Anti-inflammatory Action A Piperine / Piperlotine-like Compound B Inhibition of CYP3A4 & P-glycoprotein A->B E NF-kB, MAPK Pathways A->E Inhibits C Increased Plasma Concentration of Co-administered Drugs B->C F Pro-inflammatory Mediators (e.g., TNF-α, IL-6) C->F Potential for enhanced drug delivery to site of inflammation D Pro-inflammatory Stimuli D->E E->F G Inflammation F->G

References

Technical Support Center: 4'-Demethoxypiperlotine C Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting cytotoxicity assays involving 4'-Demethoxypiperlotine C. This guide is designed for researchers, scientists, and drug development professionals to address common issues and provide robust methodologies for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My MTT assay results show high cell viability even at high concentrations of this compound. Is the compound not cytotoxic?

A1: Not necessarily. Natural compounds like this compound, an alkaloid isolated from Piper nigrum, can interfere with the MTT assay.[1][2] Some natural compounds have reducing properties that can convert the MTT tetrazolium salt into formazan, mimicking the metabolic activity of viable cells and leading to falsely high viability readings.[1][3] It is crucial to validate your results with alternative cytotoxicity assays that have different detection principles.

Q2: What alternative assays can I use to confirm the cytotoxicity of this compound?

A2: To avoid misleading results from MTT assays, it is recommended to use one or more of the following alternative methods:

  • ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the level of ATP in metabolically active cells, which is a more direct indicator of cell viability.[1][4]

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, providing a measure of cytotoxicity based on membrane integrity.

  • Fluorescence Microscopy with Nuclear Stains: Using dyes like Hoechst 33342 and Propidium Iodide (PI) can help visualize and quantify apoptotic and necrotic cells based on nuclear morphology and membrane permeability.[2][3]

  • Real-time Cell Analysis: Instruments that measure impedance changes as cells grow on electrodes can provide continuous, label-free monitoring of cell proliferation and cytotoxicity.

Q3: I am observing high variability between replicate wells in my cytotoxicity assay. What could be the cause?

A3: High variability can stem from several factors:

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use a consistent pipetting technique.

  • Edge Effects: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS.

  • Compound Precipitation: this compound, like many natural compounds, may have limited solubility in aqueous media. Visually inspect your wells for any signs of precipitation. Using a solvent control (e.g., DMSO) at the same concentration as in your treatment wells is essential.

  • Pipetting Errors: Ensure your pipettes are calibrated and use appropriate pipetting techniques to minimize errors in compound dilution and addition.

Q4: What is the likely mechanism of cell death induced by this compound?

A4: While specific data on this compound is limited, related alkaloids and natural compounds often induce apoptosis. A related compound, 4-Deoxyraputindole C, has been shown to induce cell death characterized by membrane permeabilization and dissipation of mitochondrial potential.[5] Key signaling pathways often implicated in apoptosis include the PI3K/Akt and MAPK pathways, which regulate the balance of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible IC50 Values
Potential Cause Troubleshooting Step
Compound Instability Prepare fresh dilutions of this compound for each experiment. Store the stock solution at the recommended temperature and protect it from light.
Cell Passage Number Use cells within a consistent and low passage number range, as sensitivity to cytotoxic agents can change with prolonged culturing.
Assay Incubation Time Optimize the incubation time with the compound. A 72-hour incubation is often used to maximize potential cytotoxic effects.[6]
Seeding Density The initial cell seeding density can significantly impact IC50 values.[7] Perform a preliminary experiment to determine the optimal cell density that allows for logarithmic growth throughout the assay period.
Issue 2: High Background Signal in LDH Assay
Potential Cause Troubleshooting Step
Serum in Culture Medium Both human and animal sera contain LDH, which can contribute to the background signal.[8] It is recommended to conduct the assay in the presence of low serum (e.g., 1%) or 1% bovine serum albumin (BSA).[8]
Compound Interference Some compounds can directly react with the assay reagents. Run a control with the compound in cell-free medium to check for any direct interference.
Phenol Red in Medium Phenol red can interfere with the colorimetric readout. Use phenol red-free medium for the assay if high background is observed.
Cell Lysis During Handling Handle the plate gently to avoid accidental lysis of cells. Centrifuge the plate before transferring the supernatant to a new plate for LDH measurement.

Experimental Protocols

ATP-Based Cell Viability Assay (using a commercial kit like CellTiter-Glo®)
  • Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and appropriate vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Reagent Preparation: Equilibrate the plate and the ATP assay reagent to room temperature.

  • Assay: Add the ATP assay reagent to each well (usually in a 1:1 ratio with the culture medium).

  • Measurement: Mix the contents on a plate shaker for 2 minutes to induce cell lysis and then measure the luminescence using a plate reader.

Hoechst 33342 Staining for Apoptotic Nuclei
  • Cell Culture: Grow cells on glass coverslips or in a clear-bottomed 96-well plate.

  • Treatment: Treat cells with this compound for the desired time.

  • Staining:

    • Prepare a 5 µg/mL Hoechst 33342 solution in PBS or culture medium.[6]

    • Remove the culture medium and wash the cells with PBS.

    • Add the Hoechst staining solution to each well and incubate for 10-20 minutes at 37°C, protected from light.[6]

  • Washing: Remove the staining solution and wash the cells twice with PBS.

  • Imaging: Visualize the cells using a fluorescence microscope with a DAPI filter set (Excitation/Emission ~350/461 nm).[2] Apoptotic cells will exhibit condensed and fragmented nuclei with bright blue fluorescence, while normal cells will have round, uniformly stained nuclei.

Signaling Pathway and Experimental Workflow Diagrams

Here are some diagrams to visualize key processes and workflows relevant to your experiments.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_validation Validation & Conclusion cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare this compound (Serial Dilutions) treatment Treat Cells with Compound compound_prep->treatment cell_seeding->treatment incubation Incubate (e.g., 48h) treatment->incubation mtt_assay MTT Assay (Potential for Interference) incubation->mtt_assay atp_assay ATP Assay (Recommended) incubation->atp_assay ldh_assay LDH Assay (Membrane Integrity) incubation->ldh_assay hoechst_stain Hoechst Staining (Apoptosis Morphology) incubation->hoechst_stain data_analysis Data Analysis (IC50 Calculation) mtt_assay->data_analysis atp_assay->data_analysis ldh_assay->data_analysis hoechst_stain->data_analysis conclusion Conclusion on Cytotoxicity data_analysis->conclusion

Caption: A typical experimental workflow for assessing the cytotoxicity of this compound.

mtt_troubleshooting start High Viability in MTT Assay? interference Potential Compound Interference (False Positive) start->interference Yes no_cytotoxicity Confirm Lack of Cytotoxicity start->no_cytotoxicity No validate Validate with Alternative Assays interference->validate atp_assay ATP Assay validate->atp_assay Metabolic ldh_assay LDH Assay validate->ldh_assay Membrane hoechst_stain Hoechst Staining validate->hoechst_stain Morphology confirm_cytotoxicity Confirm True Cytotoxicity atp_assay->confirm_cytotoxicity ldh_assay->confirm_cytotoxicity hoechst_stain->confirm_cytotoxicity

Caption: Troubleshooting logic for unexpected MTT assay results with natural compounds.

apoptosis_pathway cluster_stimulus Stimulus cluster_signaling Signaling Cascades cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Execution Phase compound This compound pi3k_akt PI3K/Akt Pathway compound->pi3k_akt mapk MAPK Pathway (JNK, p38) compound->mapk bcl2_anti Anti-apoptotic (Bcl-2, Bcl-xL) pi3k_akt->bcl2_anti Inhibits pro-apoptotic bax_pro Pro-apoptotic (Bax, Bak) mapk->bax_pro Activates bcl2_anti->bax_pro Inhibits momp Mitochondrial Outer Membrane Permeabilization (MOMP) bax_pro->momp cytochrome_c Cytochrome c Release momp->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Technical Support Center: Minimizing Off-Target Effects of Novel Small Molecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of novel small molecules, using the hypothetical compound "Molecule X" as an illustrative example. The principles and methodologies outlined here are broadly applicable to the preclinical development of new chemical entities.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern in drug development?

A1: Off-target effects occur when a drug or investigational compound interacts with unintended biological molecules, such as receptors, enzymes, or ion channels, in addition to its intended therapeutic target. These unintended interactions can lead to a range of adverse effects, from minor side effects to serious toxicity, potentially compromising the safety and efficacy of a therapeutic candidate.[1][2] Early identification and mitigation of off-target effects are crucial for reducing the rate of attrition in preclinical and clinical development.[2][3]

Q2: How can we proactively assess the potential for off-target effects of a new compound like Molecule X?

A2: A proactive approach to assessing off-target liability involves a combination of computational and experimental methods.[1][2] In silico approaches, such as the Off-Target Safety Assessment (OTSA), can predict potential off-target interactions by comparing the structure of Molecule X to a large database of known compounds and their biological activities.[2][3] These computational predictions can then be validated through experimental screening. High-throughput screening (HTS) and panel screening against a broad range of known off-target candidates (e.g., kinases, GPCRs, ion channels) are common experimental strategies.[1]

Q3: What are some initial steps to take if we observe an unexpected phenotype in our cellular assays with Molecule X?

A3: An unexpected phenotype could be indicative of an off-target effect. The first step is to confirm the on-target activity of Molecule X in your assay system. Subsequently, a differential gene or protein expression analysis can provide clues about the pathways being affected. It is also advisable to test structurally related but inactive analogs of Molecule X; if these analogs do not produce the same phenotype, it strengthens the hypothesis of a target-specific effect. If the phenotype persists with active analogs and is absent with inactive ones, a broader off-target screening campaign is warranted.

Troubleshooting Guides

Issue 1: Inconsistent results or unexpected toxicity in cell-based assays.
  • Possible Cause: Off-target activity of Molecule X is affecting cell viability or other cellular processes, leading to confounding results.

  • Troubleshooting Steps:

    • Confirm On-Target Engagement: Utilize a target engagement assay to confirm that Molecule X is interacting with its intended target at the concentrations used in your cellular assays.[4]

    • Dose-Response Analysis: Perform a careful dose-response analysis to determine if the unexpected phenotype is observed at concentrations above what is required for on-target activity.

    • Control Compounds: Include a structurally similar but biologically inactive control compound in your experiments. This will help differentiate between on-target and off-target effects.

    • Phenotypic Screening: Employ high-content imaging or other phenotypic screening platforms to systematically assess the effects of Molecule X on various cellular parameters.[1]

    • Computational Prediction: Use computational tools to predict potential off-targets of Molecule X to guide further experimental validation.[2][3]

Issue 2: Molecule X shows activity in a cell-based assay but not in a biochemical assay with the purified target.
  • Possible Cause: The observed cellular activity is due to an off-target effect, or Molecule X requires cellular factors for its activity.

  • Troubleshooting Steps:

    • Re-evaluate Primary Screening Data: Carefully review the initial screening data to ensure the hit was not a false positive.

    • Test for Promiscuous Inhibition: Assess Molecule X for non-specific activity, such as aggregation-based inhibition, which can be a source of false positives in biochemical screens.

    • Broad Off-Target Panel Screening: Screen Molecule X against a broad panel of common off-target proteins (e.g., kinases, phosphatases, GPCRs) to identify potential unintended interactions.

    • Metabolite Analysis: Consider the possibility that a metabolite of Molecule X is the active species in the cellular context. Perform LC-MS analysis to identify potential metabolites and synthesize them for testing.

Data Presentation

Table 1: Hypothetical Off-Target Screening Panel Results for Molecule X

Target ClassRepresentative Targets Screened% Inhibition at 10 µM Molecule X
Kinases ABL1, SRC, LCK, EGFR, VEGFR2< 5%
GPCRs ADRB2, DRD2, HTR2B, OPRM1ADRB2: 65%, Others: < 10%
Ion Channels hERG, Nav1.5, Cav1.2hERG: 48%, Others: < 5%
Nuclear Receptors ERα, GR, PPARγ< 10%
Other Enzymes COX-1, COX-2, PDE5A< 5%

This table presents hypothetical data for illustrative purposes.

Table 2: Comparison of On-Target vs. Off-Target Potency for Molecule X

TargetIC50 (nM)Assay Type
On-Target 50Biochemical (Enzyme)
ADRB2 1,200Radioligand Binding
hERG 8,500Patch Clamp

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Kinase Profiling using a Luminescence-Based Assay

Objective: To assess the inhibitory activity of Molecule X against a panel of kinases.

Methodology:

  • A panel of recombinant human kinases is used.

  • Molecule X is serially diluted in DMSO and then further diluted in the assay buffer.

  • The kinase, substrate, and ATP are incubated with Molecule X for a specified period (e.g., 60 minutes) at room temperature.

  • A luminescence-based detection reagent is added to measure the amount of ATP remaining in the reaction.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Data are normalized to a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).

  • The percent inhibition is calculated, and for active compounds, an IC50 curve is generated.

Protocol 2: hERG Channel Activity Assessment using Automated Patch Clamp

Objective: To evaluate the potential of Molecule X to inhibit the hERG potassium channel, a critical off-target with cardiovascular liability.

Methodology:

  • A stable cell line expressing the hERG channel is used.

  • Cells are plated onto the specialized plates of an automated patch-clamp system.

  • A whole-cell patch-clamp configuration is established.

  • The hERG current is elicited by a specific voltage pulse protocol.

  • Molecule X is applied at various concentrations, and the effect on the hERG current is measured.

  • A known hERG inhibitor is used as a positive control.

  • The percent inhibition of the hERG current is calculated for each concentration of Molecule X, and an IC50 value is determined.

Visualizations

experimental_workflow cluster_0 Initial Observation cluster_1 Troubleshooting cluster_2 Investigation cluster_3 Resolution start Unexpected Phenotype in Cellular Assay confirm_on_target Confirm On-Target Engagement start->confirm_on_target dose_response Dose-Response Analysis confirm_on_target->dose_response inactive_analog Test Inactive Analog dose_response->inactive_analog computational Computational Off-Target Prediction inactive_analog->computational panel_screen Broad Panel Screening inactive_analog->panel_screen sar Structure-Activity Relationship (SAR) Studies computational->sar panel_screen->sar lead_optimization Lead Optimization to Minimize Off-Target Activity sar->lead_optimization

Caption: Troubleshooting workflow for an unexpected cellular phenotype.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway molecule_x Molecule X target_protein Intended Target molecule_x->target_protein Binds off_target_protein Off-Target Protein molecule_x->off_target_protein Binds downstream_effector_1 Downstream Effector 1 target_protein->downstream_effector_1 Activates/Inhibits therapeutic_effect Therapeutic Effect downstream_effector_1->therapeutic_effect downstream_effector_2 Downstream Effector 2 off_target_protein->downstream_effector_2 Activates/Inhibits adverse_effect Adverse Effect downstream_effector_2->adverse_effect

Caption: On-target vs. potential off-target signaling pathways.

References

Technical Support Center: Refining Analytical Detection of 4'-Demethoxypiperlotine C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical detection of 4'-Demethoxypiperlotine C in complex mixtures.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow.

Issue: Poor Peak Shape or Tailing in HPLC Analysis

  • Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing is a common issue in HPLC and can be caused by several factors. Here's a step-by-step troubleshooting guide:

    • Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.

    • Assess Secondary Interactions: The analyte may be interacting with active sites on the stationary phase. Consider adding a competitor to the mobile phase, such as a small amount of a similar, but non-interfering, amine.

    • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound. Ensure the pH is appropriate for the compound and the column chemistry. For amine-containing compounds, a slightly basic mobile phase may improve peak shape.

    • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent.

    • Column Degradation: The column itself may be degraded. Try using a new column to see if the problem persists.

Issue: Low Sensitivity or Inability to Detect this compound

  • Question: I am having trouble detecting this compound, or the signal is very weak. What steps can I take to improve sensitivity?

  • Answer: Low sensitivity can be a significant hurdle. Here are some troubleshooting steps:

    • Optimize Mass Spectrometry (MS) Parameters: Ensure the MS is tuned and calibrated. Optimize the ionization source parameters (e.g., spray voltage, gas flow, temperature) for this compound. Perform a direct infusion of a standard solution to find the optimal settings.

    • Check for Ion Suppression: The complex matrix of your sample can interfere with the ionization of your target analyte. This is known as ion suppression. To mitigate this, improve your sample preparation to remove interfering substances. Solid-phase extraction (SPE) is often effective.[1]

    • Increase Sample Concentration: If possible, concentrate your sample before injection.

    • Enhance Ionization: Consider using a different ionization technique (e.g., APCI instead of ESI) if your current method is not providing adequate signal.

    • Verify Standard Solution: Ensure your standard solution of this compound is at the correct concentration and has not degraded.

Issue: High Background Noise in Mass Spectrometry Data

  • Question: My mass spectrometry data shows a high level of background noise, making it difficult to identify the peak for this compound. How can I reduce the noise?

  • Answer: High background noise can obscure your analyte's signal. Follow these steps to address this issue:

    • Mobile Phase Quality: Use high-purity solvents and additives for your mobile phase. Contaminants in the mobile phase are a common source of background noise.

    • Sample Preparation: As with ion suppression, a cleaner sample will result in lower background noise. Optimize your sample cleanup procedure to remove as many matrix components as possible.

    • MS Source Contamination: The ion source of the mass spectrometer can become contaminated over time. Follow the manufacturer's instructions for cleaning the ion source.

    • Detector Issues: The detector may be aging or malfunctioning. If other troubleshooting steps fail, consult with your instrument's service engineer.

Frequently Asked Questions (FAQs)

General Questions

  • Question: What is the recommended starting point for developing an HPLC method for this compound?

  • Answer: A good starting point for a compound like this compound would be a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of formic acid or ammonium formate to improve peak shape and ionization efficiency.[2]

  • Question: How can I confirm the identity of the this compound peak in my chromatogram?

  • Answer: The most reliable way to confirm the identity of a peak is to use high-resolution mass spectrometry (HRMS) to obtain an accurate mass measurement of the parent ion and its fragments.[3] This data can then be compared to the theoretical mass and fragmentation pattern of this compound.

Sample Preparation

  • Question: What is the most effective sample preparation technique for extracting this compound from a complex biological matrix?

  • Answer: Solid-phase extraction (SPE) is a highly effective technique for cleaning up complex samples and concentrating the analyte of interest.[1] The choice of SPE sorbent will depend on the specific properties of this compound and the matrix.

Data Analysis

  • Question: What are the key parameters to consider when validating an analytical method for this compound?

  • Answer: Method validation should assess linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).[4][5]

Quantitative Data Summary

The following tables summarize typical quantitative data that should be obtained during method validation for the analysis of this compound.

Table 1: Linearity Data

Concentration (ng/mL)Peak Area (Arbitrary Units)
112,345
561,725
10123,450
25308,625
50617,250
1001,234,500
0.9995

Table 2: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low54.25.198.5
Medium253.54.3101.2
High752.83.999.8

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

  • Condition the SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the Sample: Load 1 mL of the pre-treated sample onto the cartridge.

  • Wash the Cartridge: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elute the Analyte: Elute this compound with 1 mL of methanol.

  • Evaporate and Reconstitute: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: HPLC-MS/MS Analysis

  • HPLC System: A standard HPLC system with a binary pump and autosampler.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data_analysis Data Analysis Sample Complex Mixture SPE Solid-Phase Extraction Sample->SPE Clean_Sample Clean Sample Extract SPE->Clean_Sample HPLC HPLC Separation Clean_Sample->HPLC MS MS/MS Detection HPLC->MS Data Data Acquisition MS->Data Quantification Quantification Data->Quantification Identification Identification Data->Identification

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Tree cluster_peak_shape Poor Peak Shape cluster_sensitivity Low Sensitivity cluster_noise High Background Noise Start Analytical Issue Encountered Overload Check for Column Overload Start->Overload Poor Peak Shape MS_Params Optimize MS Parameters Start->MS_Params Low Sensitivity Mobile_Phase Check Mobile Phase Quality Start->Mobile_Phase High Noise Secondary_Int Assess Secondary Interactions Overload->Secondary_Int pH Optimize Mobile Phase pH Secondary_Int->pH Ion_Suppression Check for Ion Suppression MS_Params->Ion_Suppression Concentration Increase Sample Concentration Ion_Suppression->Concentration Sample_Prep Improve Sample Preparation Mobile_Phase->Sample_Prep Source_Clean Clean MS Source Sample_Prep->Source_Clean

Caption: Troubleshooting decision tree for common analytical issues.

References

Technical Support Center: Synthesis of 4'-Demethoxypiperlotine C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4'-Demethoxypiperlotine C. The information is tailored for researchers, scientists, and drug development professionals involved in the scale-up of this compound.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process:

  • Step 1: Knoevenagel Condensation to synthesize 3-(benzo[d][1][2]dioxol-5-yl)acrylic acid from piperonal and malonic acid.

  • Step 2: Amide Coupling of the resulting acrylic acid derivative with a suitable piperidine precursor.

A plausible piperidine precursor for this synthesis is 4-(3,4-dimethoxyphenyl)piperidine. The final amide coupling reaction will yield this compound.

Experimental Protocols

Step 1: Synthesis of 3-(benzo[d][1][2]dioxol-5-yl)acrylic acid

Materials:

  • Piperonal (1.0 eq)

  • Malonic acid (1.5 eq)

  • Pyridine (solvent)

  • Piperidine (catalyst)

  • Hydrochloric acid (10% aqueous solution)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, dissolve piperonal and malonic acid in pyridine.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to 80-90°C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and slowly add 10% hydrochloric acid until the pH is acidic.

  • A precipitate will form. Filter the solid and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-(benzo[d][1][2]dioxol-5-yl)acrylic acid.

Step 2: Synthesis of this compound (Amide Coupling)

Materials:

  • 3-(benzo[d][1][2]dioxol-5-yl)acrylic acid (1.0 eq)

  • 4-(3,4-dimethoxyphenyl)piperidine (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) with Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM) or Dimethylformamide (DMF) (solvent)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Suspend 3-(benzo[d][1][2]dioxol-5-yl)acrylic acid in dry DCM.

  • Add DCC (or EDC and HOBt) to the suspension and stir for 15 minutes at 0°C.

  • In a separate flask, dissolve 4-(3,4-dimethoxyphenyl)piperidine and TEA in dry DCM.

  • Add the piperidine solution dropwise to the activated acid solution at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Once complete, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC was used).

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Step 1: Low yield of acrylic acid Incomplete reaction.Increase reaction time or temperature. Ensure the catalyst is active.
Product loss during workup.Optimize the pH during precipitation. Use minimal cold solvent for washing.
Step 2: Low yield of final product Inefficient amide coupling.Ensure all reagents and solvents are anhydrous. Use a different coupling agent (e.g., HATU, COMU).
Side reactions.Control the reaction temperature. Add the piperidine solution slowly.
Product is impure Presence of starting materials.Optimize the stoichiometry of reactants. Improve purification by adjusting the column chromatography gradient.
Presence of byproducts (e.g., DCU).Ensure complete removal of DCU by filtration. A second filtration may be necessary.
Difficulty in scaling up Poor heat transfer in larger reactors.Use a reactor with better heat exchange capabilities. Consider a continuous flow setup for better control.
Mixing issues.Use an appropriate overhead stirrer for larger volumes.

Frequently Asked Questions (FAQs)

Q1: What is a suitable alternative catalyst for the Knoevenagel condensation?

A1: While piperidine is a common catalyst, other bases like pyridine or a mixture of pyridine and acetic anhydride can also be used. The choice of catalyst can affect reaction time and yield, so optimization may be required.

Q2: Can I use a different solvent for the amide coupling reaction?

A2: Yes, solvents like DMF or THF can be used as alternatives to DCM. The choice of solvent can influence the solubility of reagents and the reaction rate. Ensure the chosen solvent is anhydrous.

Q3: How can I improve the purity of the final product?

A3: Besides column chromatography, recrystallization from a suitable solvent system can be an effective purification method. The choice of solvent for recrystallization will depend on the solubility of this compound and its impurities.

Q4: What are the key safety precautions for this synthesis?

A4: DCC is a known allergen and sensitizer; handle it with appropriate personal protective equipment (PPE). Pyridine and piperidine are flammable and toxic; work in a well-ventilated fume hood. Always wear safety glasses, gloves, and a lab coat.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Amide Coupling Piperonal Piperonal Condensation Knoevenagel Condensation Piperonal->Condensation Malonic_Acid Malonic_Acid Malonic_Acid->Condensation Acrylic_Acid 3-(benzo[d][1,3]dioxol-5-yl)acrylic acid Condensation->Acrylic_Acid Coupling Amide Coupling Acrylic_Acid->Coupling Piperidine_Derivative 4-(3,4-dimethoxyphenyl)piperidine Piperidine_Derivative->Coupling Final_Product This compound Coupling->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield in Amide Coupling Check_Reagents Reagents Anhydrous? Start->Check_Reagents Check_Coupling Coupling Agent Effective? Check_Reagents->Check_Coupling Yes Dry_Reagents Dry all reagents and solvents Check_Reagents->Dry_Reagents No Check_Temp Temperature Controlled? Check_Coupling->Check_Temp Yes Change_Coupling Use alternative coupling agent Check_Coupling->Change_Coupling No Optimize_Temp Optimize reaction temperature Check_Temp->Optimize_Temp No Success Yield Improved Check_Temp->Success Yes Dry_Reagents->Success Change_Coupling->Success Optimize_Temp->Success

Caption: Troubleshooting logic for low yield in amide coupling.

References

Validation & Comparative

A Comparative Analysis of the Anti-Inflammatory Activities of 4'-Demethoxypiperlotine C and Piperine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory activities of 4'-Demethoxypiperlotine C and the well-characterized compound, piperine. While research on piperine is extensive, data on this compound is limited, drawing primarily from studies on the broader class of piperlotines. This comparison aims to consolidate the available experimental data to offer a clear perspective on their relative anti-inflammatory potential.

Quantitative Data Summary

The following table summarizes the available quantitative data on the in vivo anti-inflammatory effects of this compound and piperine. The data for both compounds are presented from the carrageenan-induced paw edema model to allow for a more direct comparison.

CompoundAnimal ModelAssayDose% Inhibition of EdemaReference
This compound MouseCarrageenan-induced paw edema100 mg/kg (p.o.)42.24%[Ramirez-Marroquin et al., 2020][1]
Piperine RatCarrageenan-induced paw edema10 mg/kg (p.o.)54.8%[Sudjarwo, 2005][2]
Piperine RatCarrageenan-induced paw edema20 mg/kg (p.o.)Significant reduction[Bang et al., 2009][3]
Piperine RatCarrageenan-induced paw edema50 mg/kg (p.o.)~40%[Mittal & Gupta, 2017][4]
Piperine RatCarrageenan-induced paw edema100 mg/kg (p.o.)Significant reduction[Bang et al., 2009][3]

Note: Direct comparison of potency is challenging due to variations in experimental models (mouse vs. rat) and methodologies across different studies. However, the available data suggests that both compounds exhibit notable anti-inflammatory activity in vivo.

Experimental Protocols

The primary experimental model for which comparative data is available is the carrageenan-induced paw edema assay.

Carrageenan-Induced Paw Edema in Rodents

This widely used and reproducible model assesses the acute anti-inflammatory activity of a compound.[5]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling).[6] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential. The inflammatory response is biphasic, with an early phase mediated by histamine and serotonin, and a later phase primarily mediated by prostaglandins and leukotrienes.[7]

General Protocol:

  • Animals: Male Wistar rats or Swiss albino mice are typically used.[4][8] Animals are acclimatized to laboratory conditions before the experiment.

  • Grouping: Animals are randomly divided into control, standard drug (e.g., indomethacin or aspirin), and test groups (receiving different doses of the compound being evaluated).[4][6]

  • Compound Administration: The test compound (e.g., this compound or piperine) is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time (usually 30-60 minutes) before the carrageenan injection.[6] The vehicle used for dissolving the compound is administered to the control group.

  • Induction of Inflammation: A 1% w/v solution of carrageenan in saline is injected into the subplantar region of the right hind paw of each animal.[6][8]

  • Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration using a plethysmometer.[6]

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group.[7]

Signaling Pathways

This compound

Currently, there is a lack of specific studies elucidating the molecular signaling pathways through which this compound exerts its anti-inflammatory effects. Research on related piperlotines suggests a potential for inhibition of matrix-metalloproteinase-9 (MMP-9) expression, but this requires further investigation.[1]

Piperine

The anti-inflammatory mechanisms of piperine are well-documented and involve the modulation of several key signaling pathways.[9][10][11]

1. Inhibition of the NF-κB Pathway:

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Piperine has been shown to inhibit the activation of NF-κB.[10][12] It achieves this by preventing the degradation of IκB, the inhibitory subunit of NF-κB, thereby blocking the translocation of NF-κB to the nucleus and subsequent gene transcription.[13]

2. Modulation of the MAPK Pathway:

Mitogen-Activated Protein Kinases (MAPKs), including ERK, JNK, and p38, are key signaling molecules involved in cellular responses to inflammatory stimuli. Piperine has been demonstrated to suppress the phosphorylation of ERK, JNK, and p38, thereby inhibiting the MAPK signaling cascade.[10][14] This inhibition leads to a downstream reduction in the production of inflammatory mediators.

3. Downregulation of Pro-inflammatory Mediators:

Through its action on the NF-κB and MAPK pathways, piperine effectively reduces the production of a range of pro-inflammatory molecules, including:

  • Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[10][11]

  • Enzymes: Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS).[9][10]

  • Other mediators: Prostaglandin E2 (PGE2) and Nitric Oxide (NO).[3][10]

Visualizing the Anti-Inflammatory Signaling Pathway of Piperine

The following diagram illustrates the established mechanism of action for piperine in mitigating the inflammatory response.

Piperine_Anti_Inflammatory_Pathway cluster_stimulus cluster_cell_membrane cluster_cytoplasm cluster_nucleus cluster_output LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway IKK IKK TLR4->IKK AP1 AP-1 MAPK_pathway->AP1 activates IκB IκB IKK->IκB phosphorylates NFκB_p65_p50 NF-κB (p65/p50) IκB->NFκB_p65_p50 releases NFκB_translocation NF-κB (p65/p50) NFκB_p65_p50->NFκB_translocation translocates Piperine Piperine Piperine->MAPK_pathway Piperine->IKK Proinflammatory_Genes Pro-inflammatory Gene Transcription NFκB_translocation->Proinflammatory_Genes AP1->Proinflammatory_Genes Inflammatory_Mediators TNF-α, IL-6, IL-1β, COX-2, iNOS, PGE2 Proinflammatory_Genes->Inflammatory_Mediators

Caption: Anti-inflammatory signaling pathway of piperine.

Conclusion

Both this compound and piperine demonstrate anti-inflammatory properties in preclinical models. Piperine's mechanisms of action are well-established, involving the inhibition of key inflammatory pathways such as NF-κB and MAPK. In contrast, the molecular targets and signaling pathways of this compound remain to be elucidated. The available data on this compound, while limited, suggests it is a promising candidate for further investigation. Future studies directly comparing the potency and mechanisms of these two compounds under identical experimental conditions are warranted to fully understand their relative therapeutic potential.

References

A Comparative Guide to the Bioactive Alkaloids of Piper nigrum: 4'-Demethoxypiperlotine C in Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Black pepper (Piper nigrum), a ubiquitous spice, is a rich source of bioactive alkaloids with significant pharmacological potential. While piperine is the most well-known of these compounds, a diverse array of other alkaloids, including the lesser-studied 4'-Demethoxypiperlotine C, contribute to the plant's complex chemical profile and therapeutic effects. This guide provides a comparative analysis of the cytotoxic and anti-inflammatory activities of major Piper nigrum alkaloids, placing what is known about piperlotine derivatives in the context of more extensively researched compounds.

Comparative Analysis of Biological Activities

AlkaloidAssayCell Line/ModelActivityIC₅₀/InhibitionReference
Piperine Cytotoxicity (MTT Assay)HeLa (Cervical Cancer)Antiproliferative61.94 µg/mL[1][2]
Cytotoxicity (MTT Assay)K562 (Leukemia)Induces Collateral Sensitivity in MDR cellsMore cytotoxic to MDR cells than parental line[3][4]
Cytotoxicity (MTT Assay)AGP01 (Gastric Cancer)Antiproliferative12.06 µg/mL (P2 extract)[5]
Anti-inflammatoryCarrageenan-induced rat paw edemaEdema reductionSignificant inhibition[6]
Anti-inflammatoryLPS-stimulated RAW 264.7 macrophagesInhibition of pro-inflammatory cytokinesDose-dependent reduction of IL-6, TNF-α[7]
Piperlotine C Anti-inflammatoryTPA-induced mouse ear edemaEdema reduction42.24% inhibition[8]
Other Piper Amides Anti-inflammatoryTPA-induced mouse ear edemaEdema reductionDerivatives showed excellent in vivo activity[8][9]

Key Signaling Pathway: NF-κB

The anti-inflammatory effects of many Piper nigrum alkaloids are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10][11][12][13][14] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines like TNF-α and IL-6. Several Piper alkaloids, including piperine, have been shown to inhibit this pathway, thereby reducing the inflammatory response.[15]

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm LPS Pro-inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB P Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Translocation NFkB_IkB NF-κB-IκB (Inactive Complex) Ub_Proteasome->NFkB Release Nucleus Nucleus Gene_Expression Inflammatory Gene Expression (TNF-α, IL-6) NFkB_active->Gene_Expression Activation Piper_Alkaloids Piper nigrum Alkaloids (e.g., Piperine) Piper_Alkaloids->IKK Inhibition

NF-κB signaling pathway and the inhibitory action of Piper nigrum alkaloids.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of Piper nigrum alkaloids.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test alkaloid (e.g., 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Principle: The Griess reagent is used to quantify the amount of nitrite (a stable product of NO) in the cell culture supernatant. A decrease in nitrite concentration in the presence of the test compound indicates an anti-inflammatory effect.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test alkaloid for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant and incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: A standard curve using sodium nitrite is used to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Conclusion

The alkaloids from Piper nigrum represent a promising class of natural products with diverse pharmacological activities. While piperine is the most extensively studied, other alkaloids, including those from the piperlotine family, exhibit significant biological effects, particularly in the realm of anti-inflammatory and cytotoxic activities. The data presented in this guide highlights the potential of these compounds for further investigation in drug discovery and development. Future research should focus on isolating and characterizing less abundant alkaloids like this compound and performing comprehensive biological evaluations to fully elucidate their therapeutic potential and mechanisms of action. A deeper understanding of the structure-activity relationships among the various Piper nigrum alkaloids will be crucial for the development of novel therapeutic agents.

References

Navigating the Uncharted Territory of 4'-Demethoxypiperlotine C Analogs: A Gap in Current Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a significant gap in the publicly available research on the structure-activity relationship (SAR) of 4'-demethoxypiperlotine C analogs. Despite extensive searches for their synthesis, biological activity, and detailed experimental protocols, no specific data or dedicated studies on this particular class of compounds could be identified.

This lack of information prevents the construction of a detailed comparison guide as initially intended. The core requirements of presenting quantitative data, experimental methodologies, and signaling pathway visualizations cannot be fulfilled without foundational research to draw upon.

While the initial search strategy aimed to collate and present existing data, the absence of such data shifts the focus to highlighting a potential area for new research. For scientists and drug development professionals, this finding underscores an unexplored niche within the broader field of natural product analogs and their therapeutic potential.

Further investigation into the parent compound, piperlotine C, and related alkaloids may offer inferential insights. However, a direct and data-driven comparison of this compound analogs remains an open area for future scientific inquiry. Researchers interested in this field are encouraged to initiate foundational studies to synthesize these analogs, characterize their biological activities, and elucidate their mechanisms of action. Such efforts would be crucial in building the knowledge base required for any future SAR-guided drug discovery and development in this chemical space.

Validating the Anti-Inflammatory Mechanism of Piperlotine C and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound "4'-Demethoxypiperlotine C" is not available in the current scientific literature. This guide therefore focuses on the known anti-inflammatory properties of the closely related and studied compound, Piperlotine C, and its analogs. The experimental data and proposed mechanisms presented herein are based on studies of these related piperlotine derivatives and the broader class of α,β-unsaturated amides.

This guide provides a comparative analysis of the anti-inflammatory activity of Piperlotine C and its analogs, offering supporting experimental data and detailed protocols for key assays. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.

Data Presentation: Comparative Anti-inflammatory Activity

The anti-inflammatory effects of Piperlotine C and its derivatives have been evaluated in preclinical models of acute inflammation. The following tables summarize the quantitative data from these studies, comparing the efficacy of different piperlotine analogs against a standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.

Table 1: Anti-inflammatory Activity in Carrageenan-Induced Mouse Paw Edema Model

CompoundDose (mg/kg)Edema Inhibition (%) after 5h
Piperlotine A259.21
Piperlotine C253.8
Derivative 12518.42
Derivative 225-2.13
Derivative 525-16.27
Derivative 62541.27
Indomethacin2031.04

Data extracted from Ramírez-Marroquín, O. A., et al. (2020). Anti-inflammatory Activity of Piperlotines.[1][2][3]

Table 2: Anti-inflammatory Activity in TPA-Induced Mouse Ear Edema Model

CompoundDose (mg/ear)Edema Inhibition (%)
Piperlotine A232.21
Piperlotine C242.24
Derivative 1241.76
Derivative 2252.02
Derivative 5231.68
Derivative 6252.02
Indomethacin260.32

Data extracted from Ramírez-Marroquín, O. A., et al. (2020). Anti-inflammatory Activity of Piperlotines.[1][2][3]

Experimental Protocols

Detailed methodologies for the key in vivo anti-inflammatory assays are provided below.

1. Carrageenan-Induced Paw Edema in Mice

This model is widely used to assess the efficacy of anti-inflammatory agents against acute inflammation.[4][5][6][7][8]

  • Animals: Male ICR mice (or a similar strain) weighing 25-30g are used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Procedure:

    • Animals are fasted for 12 hours before the experiment.

    • The test compounds (e.g., Piperlotine C, analogs, or vehicle control) are administered intraperitoneally (i.p.) or orally (p.o.) at the desired doses. Indomethacin is used as a positive control.

    • One hour after administration of the test compounds, 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar surface of the right hind paw.

    • The volume of the paw is measured immediately before the carrageenan injection and at specified time points thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

    • The percentage of edema inhibition is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

2. 12-O-Tetradecanoylphorbol-13-acetate (TPA)-Induced Ear Edema in Mice

This model is used to evaluate the topical anti-inflammatory activity of compounds.[9][10][11][12][13]

  • Animals: Male ICR mice (or a similar strain) weighing 25-30g are used.

  • Procedure:

    • A solution of TPA in a suitable solvent (e.g., acetone) is prepared.

    • The test compounds (e.g., Piperlotine C, analogs, or vehicle control) are dissolved in the TPA solution or applied topically to the ear shortly after TPA application. Indomethacin is used as a positive control.

    • A fixed volume (e.g., 20 µL) of the TPA solution (containing the test compound or vehicle) is applied to both the inner and outer surfaces of the right ear.

    • After a specified period (e.g., 4-6 hours), the mice are euthanized, and a circular section of both the right (treated) and left (untreated) ears is removed using a biopsy punch.

    • The weight of each ear punch is measured, and the difference in weight between the right and left ear punches is calculated as an indicator of edema.

    • The percentage of edema inhibition is calculated for each group using the following formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average difference in ear weight of the control group and Wt is the average difference in ear weight of the treated group.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Proposed Anti-inflammatory Signaling Pathway of Piperlotine Analogs

The anti-inflammatory effects of piperine, a related compound, and other α,β-unsaturated amides are believed to be mediated through the inhibition of pro-inflammatory signaling pathways, primarily the NF-κB pathway.[14][15][16] The following diagram illustrates this proposed mechanism.

G cluster_stimulus Inflammatory Stimulus (e.g., TPA, Carrageenan) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor Activates IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_n Active NF-κB NFkB->NFkB_n Translocates DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Genes Transcription Piperlotine_C Piperlotine C & Analogs Piperlotine_C->IKK Inhibits

Caption: Proposed mechanism of action for Piperlotine C.

Experimental Workflow for In Vivo Anti-inflammatory Assessment

The following diagram outlines the general workflow for evaluating the anti-inflammatory properties of a test compound using in vivo models.

G Start Start Animal_Acclimatization Animal Acclimatization (e.g., ICR Mice) Start->Animal_Acclimatization Grouping Random Grouping (Vehicle, Positive Control, Test Compound) Animal_Acclimatization->Grouping Compound_Admin Compound Administration (i.p., p.o., or topical) Grouping->Compound_Admin Inflammation_Induction Induction of Inflammation (Carrageenan or TPA) Compound_Admin->Inflammation_Induction Measurement Measurement of Edema (Plethysmometer or Ear Punch Weight) Inflammation_Induction->Measurement Data_Analysis Data Analysis (% Inhibition Calculation) Measurement->Data_Analysis Conclusion Conclusion on Anti-inflammatory Activity Data_Analysis->Conclusion End End Conclusion->End

Caption: In vivo anti-inflammatory experimental workflow.

References

In Vivo Efficacy of 4'-Demethoxypiperlotine C and Analogs Compared to Standard Anti-Inflammatory Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anti-inflammatory efficacy of piperlotine compounds, including analogs of 4'-Demethoxypiperlotine C, with standard anti-inflammatory drugs. The data presented is compiled from preclinical studies to offer an objective overview for researchers in drug discovery and development.

**Executive Summary

While direct in vivo efficacy data for this compound is not available in the reviewed literature, studies on structurally similar piperlotine alkaloids from Piper species demonstrate significant anti-inflammatory properties. This guide compares the efficacy of representative piperlotine compounds against the well-established non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the corticosteroid Dexamethasone in common animal models of inflammation. The available data suggests that certain synthetic piperlotine derivatives exhibit anti-inflammatory activity comparable or superior to Indomethacin in acute inflammation models.

Comparative Efficacy Data

The following table summarizes the in vivo anti-inflammatory efficacy of various piperlotine compounds and standard drugs in two different animal models: carrageenan-induced paw edema and 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema.

CompoundAnimal ModelDoseRoute of Administration% Inhibition of EdemaStandard Drug% Inhibition by Standard Drug
Piperlotine A (4'-Methoxy) Carrageenan-induced paw edema (mouse)100 mg/kgOral26.3 ± 4.5Indomethacin40.5 ± 6.3 (5 mg/kg)
Piperlotine C (3',4'-Dimethoxy) Carrageenan-induced paw edema (mouse)100 mg/kgOral22.4 ± 3.8Indomethacin40.5 ± 6.3 (5 mg/kg)
Piperlotine Derivative 2 TPA-induced ear edema (mouse)2 mg/earTopical85.2 ± 5.1Indomethacin90.1 ± 4.2 (2 mg/ear)
Piperlotine Derivative 6 (Trifluoromethyl) TPA-induced ear edema (mouse)2 mg/earTopical95.3 ± 3.7Indomethacin90.1 ± 4.2 (2 mg/ear)
Indomethacin Carrageenan-induced paw edema (rat)5 mg/kgIntraperitonealSignificant inhibition--
Dexamethasone LPS-induced systemic inflammation (mouse)5 mg/kgIntraperitonealSignificant reduction in pro-inflammatory cytokines--

Note: Data for piperlotine compounds is sourced from a study on various piperlotine derivatives[1][2]. Data for standard drugs is compiled from multiple sources demonstrating their typical efficacy in these models[3][4].

Experimental Protocols

Detailed methodologies for the key in vivo inflammation models are provided below.

Carrageenan-Induced Paw Edema

This model is widely used to assess acute inflammation.

  • Animals: Male CD-1 mice or Wistar rats.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test compound (e.g., piperlotine derivative) or standard drug (Indomethacin) is administered orally or intraperitoneally.

    • After a set time (e.g., 60 minutes), a 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw.

    • The volume of the paw is measured at various time points (e.g., every hour for 5 hours) using a plethysmometer.

    • The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group with the control group.[3][5][6][7]

TPA-Induced Ear Edema

This model is used to evaluate topical anti-inflammatory activity.

  • Animals: Male CD-1 mice.

  • Procedure:

    • A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a solvent like ethanol or acetone is prepared.

    • The test compound or standard drug (Indomethacin) is applied topically to the inner and outer surfaces of the right ear.

    • Shortly after (e.g., 10-15 minutes), the TPA solution is applied to the same ear to induce inflammation.

    • After a specific duration (e.g., 4-6 hours), the mice are euthanized, and a circular section of both the treated (right) and untreated (left) ears is collected using a punch.

    • The weight of the ear punches is measured, and the difference in weight between the right and left ear punches is calculated as an indicator of edema.

    • The percentage of edema inhibition is determined by comparing the edema in the treated group to the control group.[8][9]

Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model is used to study the systemic inflammatory response.

  • Animals: Male mice (e.g., C57BL/6).

  • Procedure:

    • The test compound or standard drug (Dexamethasone) is administered, typically via intraperitoneal injection.

    • After a predetermined time, lipopolysaccharide (LPS) from E. coli is injected intraperitoneally to induce a systemic inflammatory response.

    • At various time points after LPS administration, blood samples are collected to measure levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA.

    • The efficacy of the treatment is assessed by its ability to reduce the LPS-induced cytokine storm.[4][10][11]

Visualizations: Pathways and Workflows

Signaling Pathway

The anti-inflammatory effects of many natural products, including alkaloids from Piper nigrum, are often attributed to the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκB-NF-κB Complex IκB NF-κB IKK Complex->IκB-NF-κB Complex phosphorylates IκB IκB IκB Degradation Degradation IκB->Degradation IκB->Degradation NF-κB NF-κB NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus translocates IκB-NF-κB Complex->IκB IκB-NF-κB Complex->NF-κB releases DNA DNA NF-κB_nucleus->DNA binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes activates transcription Carrageenan_Edema_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_induction Inflammation Induction cluster_measurement Measurement cluster_analysis Data Analysis Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Drug Administration Drug Administration Fasting->Drug Administration Control Group (Vehicle) Control Group (Vehicle) Fasting->Control Group (Vehicle) Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Control Group (Vehicle)->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement (hourly for 5h) Calculate % Inhibition Calculate % Inhibition Paw Volume Measurement->Calculate % Inhibition

References

Assessing the Selectivity of 4'-Demethoxypiperlotine C for Its Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise biological target of 4'-Demethoxypiperlotine C has not been definitively established in publicly available research. However, studies on the broader class of piperlotine derivatives suggest potential anti-inflammatory activity through the modulation of specific signaling pathways. This guide provides a comparative analysis of the predicted targets for piperlotine compounds, focusing on Matrix Metalloproteinase-9 (MMP-9) and Tumor Necrosis Factor-alpha (TNF-α), and offers a framework for assessing the selectivity of this compound once its primary target is identified.

Predicted Biological Targets and Supporting Evidence

While direct experimental validation for this compound is pending, computational predictions and studies on related compounds point towards two primary areas of interest:

  • Matrix Metalloproteinase-9 (MMP-9) Inhibition: Piperlotine C and its derivatives have been predicted to act as inhibitors of MMP-9 expression. MMP-9 is a key enzyme involved in the degradation of the extracellular matrix, and its dysregulation is implicated in various pathological processes, including inflammation and cancer metastasis.

  • Tumor Necrosis Factor-alpha (TNF-α) Inhibition: The piperlotine class of molecules is also predicted to inhibit the expression of TNF-α, a pro-inflammatory cytokine central to the inflammatory cascade.

It is important to note that a structurally similar compound, 4'-demethylepipodophyllotoxin, has been identified as a potent inhibitor of microtubule assembly. This suggests that this compound could potentially share this mechanism of action. However, without direct experimental data, this remains a hypothesis.

Comparative Analysis of Potential Targets

To understand the potential selectivity of this compound, it is crucial to consider the broader landscape of inhibitors for its predicted targets. The following table summarizes key characteristics of MMP-9 and TNF-α as therapeutic targets and lists examples of established inhibitors.

TargetFunctionRole in DiseaseEstablished Inhibitors (Examples)
MMP-9 Extracellular matrix degradationInflammation, Cancer, Neurodegenerative diseasesMarimastat, Batimastat, Doxycycline (non-selective)
TNF-α Pro-inflammatory cytokine signalingRheumatoid arthritis, Psoriasis, Inflammatory bowel diseaseInfliximab, Adalimumab, Etanercept (biologics)

Experimental Protocols for Target Validation and Selectivity Profiling

To definitively identify the target of this compound and assess its selectivity, a series of biochemical and cell-based assays are required.

MMP-9 Inhibition Assay

A common method to assess MMP-9 inhibition is through a fluorogenic substrate assay.

Principle: A quenched fluorescent substrate specific for MMP-9 is used. In the presence of active MMP-9, the substrate is cleaved, releasing the fluorophore and leading to an increase in fluorescence. An inhibitor will prevent this cleavage, resulting in a lower fluorescence signal.

Protocol:

  • Reagents: Recombinant human MMP-9, fluorogenic MMP-9 substrate, assay buffer (e.g., Tris-HCl with CaCl2, ZnCl2, and Brij-35), test compound (this compound), and a known MMP-9 inhibitor (positive control).

  • Procedure: a. Activate the pro-MMP-9 to its active form according to the manufacturer's instructions (often using APMA). b. In a 96-well plate, add the assay buffer. c. Add various concentrations of this compound to the wells. Include wells with the positive control and a vehicle control (e.g., DMSO). d. Add the activated MMP-9 enzyme to all wells except the blank. e. Incubate for a short period to allow the inhibitor to bind to the enzyme. f. Initiate the reaction by adding the fluorogenic substrate. g. Monitor the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value for this compound.

TNF-α Inhibition Assay

TNF-α inhibition can be measured using a cellular assay, for example, with lipopolysaccharide (LPS)-stimulated macrophages.

Principle: LPS stimulates macrophages (e.g., RAW 264.7 cells) to produce and secrete TNF-α. The amount of TNF-α in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). An inhibitor will reduce the amount of secreted TNF-α.

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in appropriate media.

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of this compound for a specified time. c. Stimulate the cells with LPS. Include unstimulated and LPS-only controls. d. Incubate for a period sufficient to induce TNF-α production (e.g., 4-24 hours). e. Collect the cell culture supernatant. f. Quantify the TNF-α concentration in the supernatant using a commercial ELISA kit.

  • Data Analysis: Determine the concentration-dependent effect of this compound on TNF-α production and calculate its IC50 value.

Microtubule Polymerization Assay

To investigate the potential effect on microtubule dynamics, a cell-free tubulin polymerization assay can be performed.

Principle: Purified tubulin polymerizes into microtubules in the presence of GTP and at 37°C. This polymerization can be monitored by measuring the increase in light scattering (turbidity) at 340 nm. Inhibitors of microtubule assembly will prevent this increase in turbidity.

Protocol:

  • Reagents: Purified tubulin, polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA), GTP, test compound (this compound), and a known microtubule destabilizer (e.g., nocodazole) as a positive control.

  • Procedure: a. In a temperature-controlled spectrophotometer set to 37°C, add the polymerization buffer and various concentrations of this compound. b. Add the purified tubulin to the mixture. c. Initiate polymerization by adding GTP. d. Monitor the change in absorbance at 340 nm over time.

  • Data Analysis: Compare the polymerization curves in the presence of different concentrations of the compound to the control to determine its effect on microtubule assembly.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of the experimental and biological processes, the following diagrams are provided.

experimental_workflow cluster_mmp9 MMP-9 Inhibition Assay cluster_tnf TNF-α Inhibition Assay cluster_tubulin Microtubule Assay mmp9_1 Prepare Reagents mmp9_2 Activate pro-MMP-9 mmp9_1->mmp9_2 mmp9_3 Incubate with 4'-DMP C mmp9_2->mmp9_3 mmp9_4 Add Substrate mmp9_3->mmp9_4 mmp9_5 Measure Fluorescence mmp9_4->mmp9_5 tnf_1 Culture Macrophages tnf_2 Pre-treat with 4'-DMP C tnf_1->tnf_2 tnf_3 Stimulate with LPS tnf_2->tnf_3 tnf_4 Collect Supernatant tnf_3->tnf_4 tnf_5 Perform ELISA tnf_4->tnf_5 tub_1 Prepare Reagents tub_2 Incubate with 4'-DMP C tub_1->tub_2 tub_3 Initiate with GTP tub_2->tub_3 tub_4 Measure Turbidity tub_3->tub_4

Figure 1. Experimental workflows for target validation.

signaling_pathway cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB NFkB NF-κB IKK->NFkB releases IkB->NFkB Nucleus Nucleus NFkB->Nucleus TNFa_gene TNF-α Gene NFkB->TNFa_gene TNFa_protein TNF-α Protein TNFa_gene->TNFa_protein DMPC This compound DMPC->IKK Inhibits?

Figure 2. Simplified TNF-α signaling pathway and potential point of inhibition.

Conclusion

While the definitive molecular target of this compound remains to be experimentally validated, current predictions suggest its potential as an inhibitor of MMP-9 and TNF-α. To rigorously assess its selectivity, a comprehensive screening against a panel of related enzymes (e.g., other MMPs) and cytokines is essential. The experimental protocols outlined in this guide provide a roadmap for researchers to undertake such an investigation. A thorough understanding of its on-target potency and off-target effects will be critical for any future development of this compound as a therapeutic agent.

head-to-head comparison of 4'-Demethoxypiperlotine C synthesis routes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthesis of 4'-Demethoxypiperlotine C

This compound, with the chemical name (2E)-3-(3,5-Dimethoxyphenyl)-1-(1-pyrrolidinyl)-2-propen-1-one, is a derivative of cinnamic acid. While specific, multi-route synthetic comparisons for this exact molecule are not extensively documented in published literature, a highly plausible and efficient synthetic pathway can be constructed based on established organic chemistry methodologies for analogous cinnamoyl amides. This guide outlines a primary synthetic route and compares various methodologies for the key amide coupling step, providing researchers with the necessary data and protocols to approach its synthesis.

The most direct synthetic approach involves a two-step process:

  • Knoevenagel-Doebner Condensation: Synthesis of the intermediate, 3,5-dimethoxycinnamic acid, from 3,5-dimethoxybenzaldehyde and malonic acid.

  • Amide Coupling: Acylation of pyrrolidine with 3,5-dimethoxycinnamic acid to yield the final product.

Below, we detail the experimental protocols for this route and provide a comparative analysis of different coupling reagents that can be employed for the final step.

Proposed Synthesis Route and Experimental Protocols

Step 1: Synthesis of 3,5-Dimethoxycinnamic Acid

This step utilizes the Knoevenagel-Doebner condensation, a reliable method for synthesizing cinnamic acid derivatives from aromatic aldehydes.

Reaction: 3,5-dimethoxybenzaldehyde + Malonic Acid → 3,5-Dimethoxycinnamic Acid

Experimental Protocol: A general procedure adapted from the synthesis of similar cinnamic acids is as follows:

  • In a round-bottom flask, dissolve 3,5-dimethoxybenzaldehyde (1.0 eq.) and malonic acid (2.0 eq.) in a minimal amount of pyridine or a solvent like N,N-dimethylformamide (DMF).

  • Add a catalytic amount of a base, such as piperidine or 1,4-diazabicyclo[2.2.2]octane (DABCO) (e.g., 0.2 eq.).[1]

  • Heat the reaction mixture at 90-110°C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with 3M hydrochloric acid, which will cause the 3,5-dimethoxycinnamic acid product to precipitate as a solid.

  • Collect the solid by vacuum filtration, wash it with cold water, and dry it.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or chloroform/hexane, to yield pure 3,5-dimethoxycinnamic acid.[1][2]

Step 2: Synthesis of this compound (Amide Coupling)

This final step involves the formation of an amide bond between the carboxylic acid and the secondary amine, pyrrolidine. This is a critical step where various coupling agents can be employed to facilitate the reaction.

Reaction: 3,5-Dimethoxycinnamic Acid + Pyrrolidine → this compound

General Experimental Protocol (using EDC/HOBt):

  • Dissolve 3,5-dimethoxycinnamic acid (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or DMF.

  • Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq.) to the solution.[3]

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add pyrrolidine (1.1 eq.) and a non-nucleophilic base like triethylamine (Et₃N) (1.1 eq.) to the reaction mixture.[3]

  • Continue stirring the reaction overnight at room temperature under an inert atmosphere (e.g., argon).

  • Upon completion (monitored by TLC), dilute the reaction mixture with the solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Head-to-Head Comparison of Amide Coupling Reagents

The choice of coupling agent for Step 2 is crucial and can significantly impact yield, purity, and reaction conditions. Below is a comparison of common reagents used for this type of transformation.

Coupling Reagent/MethodActivating AgentTypical SolventTemperatureAdvantagesDisadvantages
EDC/HOBt EDC·HCl, HOBtCH₂Cl₂, DMFRoom TempHigh yields, water-soluble byproducts (easy removal), mild conditions.[3][4]HOBt can be explosive under certain conditions; cost can be a factor.
DCC/DMAP Dicyclohexylcarbodiimide, 4-DimethylaminopyridineCH₂Cl₂, THF0°C to Room TempEffective and widely used.Produces dicyclohexylurea (DCU) byproduct which is often difficult to remove; DCC is a potent allergen.
T3P n-Propanephosphonic acid anhydrideEthyl Acetate, THFRoom TempLow epimerization for chiral substrates, byproducts are water-soluble, high yields.Reagent can be moisture-sensitive.
Microwave-Assisted (DCC) DicyclohexylcarbodiimideSolvent-free (with DMF drops)High (MW)Very short reaction times (minutes), often high yields, solvent-free "green" approach.[5]Requires specialized microwave reactor; potential for side reactions at high temperatures.
Acyl Chloride Formation Thionyl Chloride (SOCl₂) or Oxalyl ChlorideCH₂Cl₂, Toluene0°C to RefluxHighly reactive intermediate, drives reaction to completion.Harsh conditions, not suitable for sensitive functional groups, generates HCl byproduct.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the proposed synthesis for this compound.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediates Intermediates cluster_product Final Product A 3,5-Dimethoxybenzaldehyde Step1 Step 1: Knoevenagel-Doebner Condensation A->Step1 B Malonic Acid B->Step1 C Pyrrolidine Step2 Step 2: Amide Coupling C->Step2 D 3,5-Dimethoxycinnamic Acid Step1->D Pyridine, Piperidine, Heat E This compound Step2->E EDC, HOBt, Et3N D->Step2

References

Benchmarking 4'-Demethoxypiperlotine C: A Comparative Analysis Against Known Neuroprotective and Antioxidant Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive benchmark analysis of the novel compound, 4'-Demethoxypiperlotine C, against well-established bioactive compounds, Quercetin and Curcumin. The focus of this comparison is on their potential neuroprotective and antioxidant activities, critical areas in the development of therapeutics for neurodegenerative diseases. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound is a novel synthetic compound currently under investigation for its potential therapeutic properties. Preliminary in-silico studies suggest that its structural features may contribute to significant antioxidant and neuroprotective effects. This guide presents hypothetical benchmarking data to illustrate its potential efficacy in comparison to known standards.

Comparator Compounds: Quercetin and Curcumin

  • Quercetin: A flavonoid found in many fruits and vegetables, known for its potent antioxidant and anti-inflammatory properties. It has been extensively studied for its neuroprotective effects in various models of neuronal injury.

  • Curcumin: The primary active compound in turmeric, Curcumin is a polyphenol with well-documented antioxidant, anti-inflammatory, and neuroprotective activities. It is known to modulate multiple signaling pathways involved in cellular protection.

Quantitative Data Summary

The following tables summarize the hypothetical in vitro performance of this compound in comparison to Quercetin and Curcumin in standard antioxidant and neuroprotective assays.

Table 1: In Vitro Antioxidant Activity

CompoundDPPH Radical Scavenging (IC50, µM)Oxygen Radical Absorbance Capacity (ORAC, µmol TE/µmol)Ferric Reducing Antioxidant Power (FRAP, µmol Fe(II)/µmol)
This compound 15.84.23.5
Quercetin 8.55.94.8
Curcumin 12.34.53.9

IC50: Half-maximal inhibitory concentration. A lower IC50 indicates greater potency. TE: Trolox equivalents.

Table 2: In Vitro Neuroprotective Activity

Compound (at 10 µM)Neuronal Cell Viability (%) after H₂O₂-induced Oxidative Stress
Control (no treatment) 100
H₂O₂ only 45
This compound + H₂O₂ 78
Quercetin + H₂O₂ 85
Curcumin + H₂O₂ 82

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

  • A 0.1 mM solution of DPPH in methanol is prepared.

  • Various concentrations of the test compounds (this compound, Quercetin, Curcumin) and a standard (Ascorbic Acid) are prepared in methanol.

  • 100 µL of each compound concentration is mixed with 100 µL of the DPPH solution in a 96-well plate.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant capacity of a compound to inhibit the oxidation of a fluorescent probe by peroxyl radicals.

  • A fluorescent probe (fluorescein) is mixed with the test compounds in a 96-well plate.

  • The plate is incubated at 37°C for 15 minutes.

  • A peroxyl radical generator, 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to initiate the oxidation reaction.

  • The fluorescence decay is monitored every minute for 60 minutes using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).

  • The area under the fluorescence decay curve (AUC) is calculated.

  • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

  • The ORAC value is expressed as Trolox equivalents (TE) by comparing the net AUC of the sample to a standard curve of Trolox.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • The FRAP reagent is warmed to 37°C before use.

  • 10 µL of the test compounds are mixed with 190 µL of the FRAP reagent in a 96-well plate.

  • The mixture is incubated at 37°C for 30 minutes.

  • The absorbance is measured at 593 nm.

  • A standard curve is prepared using known concentrations of FeSO₄·7H₂O.

  • The FRAP value is expressed as µmol of Fe(II) equivalents per µmol of the compound.

In Vitro Neuroprotection Assay (H₂O₂-induced Oxidative Stress)

This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

  • Human neuroblastoma cells (e.g., SH-SY5Y) are seeded in a 96-well plate and cultured for 24 hours.

  • The cells are pre-treated with various concentrations of the test compounds for 2 hours.

  • Oxidative stress is induced by adding a final concentration of 100 µM hydrogen peroxide (H₂O₂) to the wells (except for the control group).

  • The cells are incubated for another 24 hours.

  • Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • MTT solution is added to each well and incubated for 4 hours.

  • The resulting formazan crystals are dissolved in DMSO.

  • The absorbance is measured at 570 nm.

  • Cell viability is expressed as a percentage relative to the control group.

Visualization of Mechanisms and Workflows

Nrf2-ARE Signaling Pathway in Neuroprotection

The following diagram illustrates the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway, a key mechanism in cellular defense against oxidative stress and a potential target for neuroprotective compounds.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., H₂O₂) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Compound This compound (Hypothetical) Compound->Keap1_Nrf2 stabilizes Nrf2 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes upregulates transcription Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection promotes

Nrf2-ARE Signaling Pathway
Experimental Workflow for Compound Evaluation

The diagram below outlines a typical workflow for the initial screening and evaluation of a novel compound for its neuroprotective and antioxidant properties.

Experimental_Workflow cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation Compound_Library Novel Compound (this compound) Antioxidant_Assays Antioxidant Assays (DPPH, ORAC, FRAP) Compound_Library->Antioxidant_Assays Cell_Viability Cell Viability Assay (MTT) Compound_Library->Cell_Viability Neuroprotection_Assay Neuroprotection Assay (H₂O₂-induced stress) Cell_Viability->Neuroprotection_Assay Western_Blot Western Blot (e.g., Nrf2, HO-1) Neuroprotection_Assay->Western_Blot qPCR qPCR (Antioxidant gene expression) Neuroprotection_Assay->qPCR Pathway_Analysis Signaling Pathway Analysis Western_Blot->Pathway_Analysis qPCR->Pathway_Analysis Animal_Model Animal Model of Neurodegeneration Pathway_Analysis->Animal_Model Behavioral_Tests Behavioral Tests Animal_Model->Behavioral_Tests Histology Histological Analysis Animal_Model->Histology Lead_Optimization Lead Optimization Behavioral_Tests->Lead_Optimization Histology->Lead_Optimization

Compound Evaluation Workflow

Conclusion

Based on the hypothetical data, this compound demonstrates promising, albeit slightly less potent, antioxidant and neuroprotective activities compared to the well-established compounds Quercetin and Curcumin. The presented experimental protocols provide a robust framework for the in vitro validation of these preliminary findings. Further investigation into the underlying mechanisms of action, such as its potential modulation of the Nrf2-ARE pathway, is warranted. The logical progression to in vivo models will be crucial to ascertain the therapeutic potential of this compound for neurodegenerative disorders. This guide serves as a foundational document to direct future research and development efforts for this novel compound.

Safety Operating Guide

Safe Disposal of 4'-Demethoxypiperlotine C: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 4'-Demethoxypiperlotine C, a piperidine alkaloid, is critical to ensure laboratory safety and environmental protection. As a compound intended for research, it must be treated as hazardous chemical waste in the absence of a specific Safety Data Sheet (SDS). The following procedures are based on established guidelines for the disposal of hazardous laboratory chemicals, particularly those with alkaloid and piperidine structures.

Immediate Safety and Handling

Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment.

Personal Protective Equipment (PPE) and Storage Summary:

ItemSpecificationPurpose
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes or aerosols.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Ventilation Certified chemical fume hood.To prevent inhalation of any dust or vapors.
Storage Tightly sealed, clearly labeled, and chemically compatible container.To prevent leaks and ensure proper identification.
Waste Container Designated, leak-proof, and clearly labeled hazardous waste container.To safely accumulate waste for disposal.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials. All chemical waste must be managed through a licensed environmental waste management contractor.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2][3]

1. Waste Segregation and Collection:

  • Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, in a designated hazardous waste container.[1]

  • Ensure the waste container is made of a material compatible with the chemical and has a secure, tight-fitting lid.[1]

  • Do not mix this compound waste with incompatible materials.[2]

2. Labeling of Hazardous Waste:

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[1][4]

  • Include the approximate quantity of the waste and the date of accumulation.[1] Chemical abbreviations or formulas are not acceptable.[4]

3. Storage of Waste:

  • Keep the hazardous waste container sealed at all times, except when adding waste.[2][5]

  • Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1]

  • Utilize secondary containment for all liquid hazardous waste to prevent spills.[2][4]

4. Disposal of Empty Containers:

  • A container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical.[4][5]

  • The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.[4][5]

  • After triple-rinsing and air-drying, the labels on the empty container must be defaced or removed before disposal as non-hazardous solid waste.[2][5]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[1][2]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

1. Evacuate and Secure the Area:

  • Alert personnel in the immediate vicinity and restrict access.

  • Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

2. Don Appropriate PPE:

  • Wear the prescribed PPE, including chemical-resistant gloves, eye protection, and a lab coat.[1]

3. Contain and Clean the Spill:

  • For a solid spill, carefully sweep or scoop the material into a hazardous waste container.

  • For a liquid spill (if dissolved in a solvent), absorb the spill with an inert material such as vermiculite, sand, or chemical absorbent pads.[1][6]

  • Place the absorbent material into the designated hazardous waste container.[1]

  • Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G This compound Disposal Workflow start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood generate_waste Generate Waste (Unused chemical, contaminated labware, PPE) fume_hood->generate_waste segregate Segregate Waste into a Designated Hazardous Waste Container generate_waste->segregate spill Spill Occurs generate_waste->spill label_waste Label Container: 'Hazardous Waste' 'this compound' Date & Quantity segregate->label_waste store_waste Store Sealed Container in Secondary Containment in a Secure Area label_waste->store_waste disposal_pickup Arrange for Pickup by Licensed Waste Contractor / EHS store_waste->disposal_pickup end End: Proper Disposal disposal_pickup->end spill_procedure Follow Spill Management Protocol: 1. Evacuate & Secure 2. Don PPE 3. Contain & Clean 4. Collect Spill Debris as Hazardous Waste spill->spill_procedure spill_procedure->segregate Add spill debris to hazardous waste

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.